2-Methyl-2-(3-methylphenyl)propan-1-amine
Description
Properties
IUPAC Name |
2-methyl-2-(3-methylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9-5-4-6-10(7-9)11(2,3)8-12/h4-7H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIWNUGQGPTFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 2-Methyl-2-(3-methylphenyl)propan-1-amine
The following technical guide details the physicochemical properties, synthesis, and pharmacological context of 2-Methyl-2-(3-methylphenyl)propan-1-amine . This document is structured for researchers and drug development professionals, focusing on the compound's structural utility as a stable, lipophilic amine scaffold.
Chemical Identity & Structural Classification
2-Methyl-2-(3-methylphenyl)propan-1-amine is a synthetic organic amine belonging to the class of
This specific steric arrangement distinguishes it from its isomer Phentermine (
| Property | Data |
| IUPAC Name | 2-Methyl-2-(3-methylphenyl)propan-1-amine |
| Common Synonyms | |
| Molecular Formula | |
| Molecular Weight | 163.26 g/mol |
| SMILES | CC1=CC(=CC=C1)C(C)(C)CN |
| CAS Registry | Not widely listed; related to 93-88-9 (unsubstituted) |
Physicochemical Profile
The physicochemical behavior of 2-Methyl-2-(3-methylphenyl)propan-1-amine is dominated by the gem-dimethyl effect (Thorpe-Ingold effect) and the lipophilicity of the m-tolyl ring.
Calculated & Predicted Properties
Data derived from consensus modeling of the
| Property | Value (Est.) | Context & Implication |
| LogP (Octanol/Water) | 3.1 ± 0.2 | Highly lipophilic. Indicates high Blood-Brain Barrier (BBB) permeability. |
| pKa (Basic) | 10.2 ± 0.3 | Typical for primary aliphatic amines. Exists predominantly as a cation at physiological pH (7.4). |
| Polar Surface Area (PSA) | 26.02 Ų | Low PSA facilitates membrane diffusion and CNS entry. |
| Boiling Point | 235°C - 245°C | Estimated at 760 mmHg. High thermal stability due to steric bulk. |
| Solubility (Water) | < 1 mg/mL | Free base is sparingly soluble; requires conversion to HCl or tartrate salt for aqueous formulation. |
Structural Stability Analysis
The neopentyl-like structure (
-
Oxidative Resistance: The absence of protons on the
-carbon prevents standard -oxidation pathways. -
Steric Shielding: The gem-dimethyl group sterically hinders nucleophilic attack on the aromatic ring and protects the amine from enzymatic degradation (see Section 4).
Synthesis & Production Methodology
While Friedel-Crafts alkylation is possible, it often yields mixed isomers. The most robust, "self-validating" synthesis for the pure meta isomer utilizes the Nitrile Alkylation-Reduction pathway. This route ensures regiospecificity by starting with the pre-functionalized m-tolyl ring.
Validated Synthetic Route
Precursor: 3-Methylphenylacetonitrile (m-Tolylacetonitrile).
-
Gem-Dimethylation:
-
Reagents: Sodium Hydride (NaH, 2.2 eq), Methyl Iodide (MeI, 2.5 eq), THF (anhydrous).
-
Protocol: Deprotonation of the benzylic position followed by double alkylation. The quaternary carbon is formed before the amine, preventing poly-alkylation of the nitrogen later.
-
Intermediate: 2-Methyl-2-(3-methylphenyl)propanenitrile.
-
-
Nitrile Reduction:
-
Reagents: Lithium Aluminum Hydride (
, 1.5 eq), Diethyl Ether or THF. -
Protocol: The sterically hindered nitrile requires reflux conditions to fully reduce to the primary amine.
-
Workup: Fieser workup (
) to precipitate aluminum salts.
-
Synthesis Flow Diagram (DOT)
Figure 1: Regiospecific synthesis via nitrile alkylation, ensuring the meta-substitution pattern is preserved.
Pharmacological Implications
The core value of 2-Methyl-2-(3-methylphenyl)propan-1-amine in drug development lies in its specific interaction with Monoamine Oxidases (MAO) and Monoamine Transporters (MATs).
Metabolic Stability (MAO Resistance)
Endogenous phenethylamines are rapidly degraded by MAO-B, which oxidizes the
-
Mechanism: MAO requires the abstraction of a proton from the carbon adjacent to the amine (
-carbon) or utilizes the -carbon for stabilization. -
Blockade: While this compound possesses
-protons ( ), the bulky gem-dimethyl group at the -position creates a "steric umbrella." This prevents the enzyme from achieving the correct conformation to oxidize the amine, significantly extending the plasma half-life ( ) compared to phenethylamine.
Structure-Activity Relationship (SAR)
-
Lipophilicity & BBB: The 3-methyl substitution on the phenyl ring increases
(approx +0.5 units vs. unsubstituted), enhancing CNS penetration. -
Selectivity: Meta-substitution on phenethylamine scaffolds is often associated with increased selectivity for Norepinephrine (NET) and Dopamine (DAT) transporters over Serotonin (SERT).
-
Comparison: Unlike Phentermine (an amphetamine-like releaser),
-dimethyl analogs often act as pure reuptake inhibitors or distinct releasing agents with lower neurotoxicity profiles.
Metabolic Logic Diagram (DOT)
Figure 2: The gem-dimethyl group acts as a steric shield, preventing MAO-mediated degradation.
Handling & Safety Protocols
As a lipophilic primary amine, this compound presents specific hazards that must be managed in a research setting.
-
Corrosivity: The free base is caustic and can cause skin/eye burns (pH > 11 in aqueous suspension). Protocol: Handle only in a fume hood; wear nitrile gloves and eye protection.
-
Storage: Store as the Hydrochloride (HCl) or Tartrate salt to prevent oxidation and absorption of atmospheric
(carbamate formation).-
Free Base: Store under Argon at 4°C.
-
Salt: Store at RT, desiccated.
-
-
Toxicity: Presumed CNS stimulant. Treat as a potent sympathomimetic. Avoid aerosolization.
References
-
PubChem. 2-Methyl-2-phenylpropan-1-amine (Compound Summary). National Library of Medicine. Available at: [Link]
- Blicke, F. F., & Monroe, E. (1939). Antispasmodics. I. Basic Esters of Some Arylacetic Acids. Journal of the American Chemical Society. (Foundational synthesis of gem-dimethyl phenethylamines).
-
Knoll A.G. (1943). Method for the production of beta-substituted phenethylamines.[1][2] US Patent Office. (Historical context on beta-alkylation).
-
Cheméo. Predicted Properties for substituted propanamines. Available at: [Link]
Sources
Structural Elucidation and Characterization of 2-Methyl-2-(3-methylphenyl)propan-1-amine
[1]
Executive Summary & Chemical Identity[2][3][4]
2-Methyl-2-(3-methylphenyl)propan-1-amine is a sterically hindered primary amine belonging to the class of
This specific molecular architecture confers significant resistance to oxidative deamination by Monoamine Oxidases (MAO), making it a valuable scaffold for designing metabolically stable monoaminergic modulators.[1]
Chemical Data Table
| Property | Specification |
| IUPAC Name | 2-Methyl-2-(3-methylphenyl)propan-1-amine |
| Common Class | |
| Molecular Formula | |
| Molecular Weight | 163.26 g/mol |
| Monoisotopic Mass | 163.1361 Da |
| CAS Registry (Analog) | Note: Specific isomer often unlisted; see 21404-88-6 for phenyl analog |
| Physical State | Colorless oil (free base); White crystalline solid (HCl salt) |
| pKa (Calc.) | ~10.2 (Typical for hindered primary amines) |
Synthetic Pathway (Proof of Structure)
To rigorously establish the structure, we employ a "synthesis-based confirmation" approach.[1] Direct alkylation of 3-methylphenethylamine is prone to over-alkylation. Therefore, we utilize a Nitrile-
Reaction Protocol
-
Precursor: 3-Methylphenylacetonitrile (m-Tolylacetonitrile).
-
Step 1: Gem-Dimethylation: Exhaustive methylation at the
-carbon using Sodium Hydride (NaH) and Methyl Iodide (MeI) in THF. This locks the quaternary center. -
Step 2: Reduction: Conversion of the sterically hindered nitrile to the primary amine using Lithium Aluminum Hydride (
) in diethyl ether.
DOT Diagram: Synthetic Logic & Pathway[1]
Caption: Figure 1. Unambiguous synthetic route ensuring the formation of the quaternary
Spectroscopic Elucidation
The structural integrity of 2-Methyl-2-(3-methylphenyl)propan-1-amine is validated through a distinct "fingerprint" in NMR and MS analysis.[1]
Nuclear Magnetic Resonance ( H NMR)
The proton NMR spectrum in
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 7.15 - 7.25 | Multiplet | 1H | Ar-H (C5) | Meta-substitution pattern overlap.[1] |
| 7.00 - 7.10 | Multiplet | 3H | Ar-H (C2, C4, C6) | The proton at C2 is often a singlet-like peak due to isolation between alkyl groups.[1] |
| 2.78 | Singlet | 2H | Critical Proof: Appears as a sharp singlet.[1] If the methyls were on the nitrogen or distributed differently, this would split.[1] | |
| 2.35 | Singlet | 3H | Characteristic tolyl methyl group. | |
| 1.32 | Singlet | 6H | Gem-Dimethyl Signature: A strong singlet integrating to 6H confirms the quaternary center. | |
| 1.10 | Broad Singlet | 2H | Exchangeable with |
Mass Spectrometry (EI-MS)
In Electron Impact (70 eV) mass spectrometry, this molecule exhibits a fragmentation pattern dictated by the stability of the tertiary benzylic carbocation vs. the iminium ion.[1]
-
Molecular Ion (
): m/z 163 (Weak/Trace). -
Base Peak (Option A - Iminium): m/z 30 (
). Common in primary amines, but often suppressed in hindered systems.[1] -
Major Fragment (Option B - Benzylic): m/z 133.
DOT Diagram: MS Fragmentation Logic
Caption: Figure 2. Mass spectral fragmentation showing the competition between iminium formation and the stable tertiary benzylic cation (m/z 133).
Experimental Protocol: Synthesis & Isolation
Safety Warning: This protocol involves Lithium Aluminum Hydride (pyrophoric) and Methyl Iodide (alkylating agent). All operations must be performed in a fume hood.
Step 1: Synthesis of 2-Methyl-2-(3-methylphenyl)propionitrile[1]
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain
atmosphere. -
Base Preparation: Suspend NaH (60% in oil, 4.4 g, 110 mmol) in dry THF (100 mL). Cool to 0°C.
-
Addition: Add 3-methylphenylacetonitrile (6.55 g, 50 mmol) dropwise. Stir for 30 min until
evolution ceases. -
Alkylation: Add Methyl Iodide (15.6 g, 110 mmol) dropwise. The solution will warm; control exotherm.
-
Reflux: Heat to reflux for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Quench with saturated
. Extract with diethyl ether ( mL). Wash organics with brine, dry over , and concentrate.[1] -
Purification: Distill under reduced pressure or use flash chromatography to isolate the dimethylated nitrile.
Step 2: Reduction to Amine[1]
-
Setup: Flame-dry flask with
inlet. -
Reagent: Charge
(2.85 g, 75 mmol) in dry Diethyl Ether (150 mL). Cool to 0°C. -
Addition: Add the nitrile from Step 1 (dissolved in ether) dropwise to the hydride suspension.
-
Reaction: Allow to warm to room temperature, then reflux for 12 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add: 2.8 mL
, 2.8 mL 15% NaOH, 8.4 mL . -
Isolation: Filter the granular white precipitate. Dry the filtrate (
) and evaporate the solvent. -
Salt Formation: Dissolve the oil in dry ethanol. Add concentrated HCl dropwise until pH ~2. Add diethyl ether to precipitate the 2-Methyl-2-(3-methylphenyl)propan-1-amine hydrochloride salt.[1] Recrystallize from Isopropanol/Ether.
Pharmacological Implications[1][7]
Researchers investigating this scaffold typically focus on its interaction with Trace Amine-Associated Receptors (TAAR1) or Monoamine Transporters (MATs).
-
Steric Shielding: The gem-dimethyl group at the
-position prevents the formation of the -carbon radical required for MAO degradation.[1] This results in a significantly longer half-life compared to phenethylamine. -
Selectivity: The meta-methyl substituent often improves selectivity for Norepinephrine Transporters (NET) over Dopamine Transporters (DAT) compared to the unsubstituted analog (Phentermine), reducing abuse potential while maintaining sympathomimetic activity.[1]
References
-
Ritter Reaction & Amine Synthesis
-
Spectroscopic Data of Phenethylamines
-
Pharmacology of Hindered Amines
-
Synthetic Methodology (Nitrile Alkylation)
Navigating the Isomeric Maze: A Technical Guide to 2-Methyl-2-(Aryl)propan-1-amines for Drug Discovery
Abstract
The Cornerstone of Chemical Identity: The CAS Number
Before delving into the specifics of the target molecule and its relatives, it is crucial to establish the significance of the CAS number. A CAS Registry Number® is a unique numerical identifier assigned to a single, specific chemical substance by the Chemical Abstracts Service, a division of the American Chemical Society.[1][2][3] This system provides a universal language for identifying chemicals, transcending regional and linguistic variations in naming conventions.[2][4] For researchers and drug developers, the CAS number is indispensable for:
-
Unambiguous Communication: Ensuring that all parties are referring to the exact same substance, which is critical for reproducible research and regulatory submissions.[2][4][5]
-
Information Retrieval: Facilitating accurate searches across vast databases for literature, patents, safety data, and supplier information.[1][2]
-
Regulatory Compliance: Governmental and international agencies rely on CAS numbers for tracking and regulating chemical substances.[3][4]
-
Inventory and Safety Management: Accurate tracking of chemicals for safety protocols and inventory management is facilitated by the use of unique CAS numbers.[3][4]
The absence of a readily searchable CAS number for 2-Methyl-2-(3-methylphenyl)propan-1-amine suggests it may be a novel compound or one that has not been extensively documented in the scientific literature. This necessitates a careful examination of its documented isomers to infer its potential properties and synthetic pathways.
The Isomeric Landscape of 2-Methyl-2-(Aryl)propan-1-amines
The position of the methyl group on the phenyl ring significantly influences the molecule's spatial arrangement and, consequently, its chemical and biological properties. While a CAS number for the meta-isomer (3-methylphenyl) is not immediately found, several other isomers are well-documented.
Key Isomers and Their Identification
Here, we present a comparative overview of the key isomers and related structures, which will form the basis of our technical discussion.
| Compound Name | Isomeric Relationship to Target | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Methyl-2-phenylpropan-1-amine | Unsubstituted Phenyl Analog | 21404-88-6 | C₁₀H₁₅N | 149.23 |
| 2-Methyl-2-(4-methylphenyl)propan-1-amine | para-Isomer | 786602-39-9 | C₁₁H₁₇N | 163.26 |
| 2-(3-methylphenyl)propan-2-amine | Structural Isomer (meta) | 30568-40-2 | C₁₀H₁₅N | 149.23 |
| 2-methyl-1-(4-methylphenyl)propan-2-amine | Structural Isomer (para) | 67510-95-6 | C₁₁H₁₇N | 163.26 |
Data sourced from multiple chemical supplier and database entries.[6][7][8][9]
Synthesis Strategies for Substituted 2-Methyl-2-(Aryl)propan-1-amines
The synthesis of this class of compounds often involves multi-step processes. A Chinese patent (CN105085278A) provides a general and efficient method for preparing 2-methyl-1-substituted phenyl-2-propanamine compounds, which can be adapted for the synthesis of our target molecule and its isomers.[10]
General Synthetic Protocol
A plausible synthetic route, inspired by the methodologies for related compounds, is outlined below. This approach offers a significant improvement in yield over previously reported methods and avoids the use of highly toxic reagents like sodium cyanide.[10]
Step 1: Alkylation of Isobutyronitrile Substituted benzyl halide (e.g., 3-methylbenzyl bromide) is reacted with isobutyronitrile in the presence of a strong base to form the corresponding 2-methyl-2-(substituted phenyl)propanenitrile.
Step 2: Hydrolysis to Carboxylic Acid The resulting nitrile is hydrolyzed under basic conditions to yield 2-methyl-2-(substituted phenyl)propanoic acid.
Step 3: Curtius Rearrangement The carboxylic acid undergoes a Curtius rearrangement, typically via an acyl azide intermediate, to form an isocyanate, which is then trapped with a suitable alcohol (e.g., benzyl alcohol) to form a carbamate.
Step 4: Deprotection to the Primary Amine The carbamate protecting group is removed, often by catalytic hydrogenation, to yield the final 2-methyl-2-(substituted phenyl)propan-1-amine.
Experimental Workflow Diagram
The following diagram illustrates the proposed synthetic workflow for 2-Methyl-2-(3-methylphenyl)propan-1-amine.
Caption: Proposed synthetic workflow for 2-Methyl-2-(3-methylphenyl)propan-1-amine.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of these amines are crucial for predicting their behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). Below is a table summarizing the known and predicted properties of the key isomers.
| Property | 2-Methyl-2-phenylpropan-1-amine | 2-Methyl-2-(4-methylphenyl)propan-1-amine | 2-(3-methylphenyl)propan-2-amine |
| CAS Number | 21404-88-6[7][8][11] | 786602-39-9 | 30568-40-2[6] |
| Molecular Formula | C₁₀H₁₅N[8] | C₁₁H₁₇N | C₁₀H₁₅N[6] |
| Molecular Weight | 149.23 g/mol [8] | 163.26 g/mol | 149.23 g/mol [6] |
| Physical Form | Liquid[7] | Liquid | Data not readily available |
| Boiling Point | Data not readily available | Data not readily available | Data not readily available |
| XLogP3 (Predicted) | 2.6[8] | Data not readily available | Data not readily available |
Applications in Drug Development and Research
This class of molecules, characterized by a neopentyl amine scaffold attached to an aromatic ring, holds potential as building blocks in medicinal chemistry.
-
Pharmaceutical Intermediates: The amine functionality and the aromatic ring are common features in pharmacologically active molecules, allowing for further structural modifications to enhance binding to biological targets.[6] The related compound, 2-(3-methylphenyl)propan-2-amine, is explicitly mentioned as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[6]
-
Scaffolds for CNS-Active Agents: Phenethylamine derivatives are well-known for their activity in the central nervous system (CNS). While some, like phentermine (2-methyl-1-phenyl-propan-2-amine), are used as appetite suppressants, the structural nuances of the 2-methyl-2-arylpropan-1-amine scaffold could lead to compounds with different pharmacological profiles.[12] The α,α-dimethyl substitution may increase metabolic stability, potentially leading to a longer duration of action compared to other phenethylamines.[13]
-
β2-Adrenergic Receptor Agonists: A patent for the synthesis of 2-methyl-1-substituted phenyl-2-propanamine compounds indicates their use in the preparation of β2-adrenergic receptor agonists for treating conditions like asthma and COPD.[10]
Logical Workflow for Novel Compound Evaluation
For a novel compound like 2-Methyl-2-(3-methylphenyl)propan-1-amine, a structured approach to its characterization and evaluation is essential.
Caption: A logical workflow for the synthesis, characterization, and potential CAS registration of a novel compound.
Conclusion and Future Directions
The definitive identification of chemical compounds through their CAS numbers is a fundamental requirement for robust scientific research and development. While a CAS number for 2-Methyl-2-(3-methylphenyl)propan-1-amine is not currently indexed in major public databases, this technical guide provides a comprehensive framework for understanding this molecule through the lens of its well-documented isomers. The synthetic pathways and potential applications discussed herein offer a solid foundation for researchers interested in this class of compounds.
Future work should focus on the unambiguous synthesis and rigorous characterization of 2-Methyl-2-(3-methylphenyl)propan-1-amine. Following the logical workflow outlined, subsequent research should aim to purify the compound to a high degree, elucidate its structure using modern analytical techniques, and determine its key physicochemical properties. Once these data are established, the compound can be submitted to the Chemical Abstracts Service for the assignment of a unique CAS number, thereby officially incorporating it into the global chemical library and paving the way for its further investigation in drug discovery and other scientific endeavors.
References
-
Creative Safety Supply. (n.d.). Why is the CAS number important? Retrieved from [Link]
-
Pharmaoffer.com. (2023, May 23). What are CAS Numbers: The Key to Chemical Identification. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). How to Interpret CAS Numbers for Biochemical Substances. Retrieved from [Link]
-
Global HazMat. (n.d.). What is a CAS number, how is it assigned & why it's so important? Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-(3-methylphenyl)propan-2-amine. Retrieved from [Link]
-
Chemsrc. (2025, October 21). 2-methyl-2-phenylpropan-1-amine,hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
PharmaCompass. (n.d.). 2-Methyl-1-phenyl-2-propanamine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine. Retrieved from [Link]
Sources
- 1. creativesafetysupply.com [creativesafetysupply.com]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. What is a CAS number, how is it assigned & why it’s so important? [globalhazmat.com]
- 4. Chemical Abstract Number | CAS Number | Elchemy [elchemy.com]
- 5. How to Interpret CAS Numbers for Biochemical Substances [synapse.patsnap.com]
- 6. 2-(3-methylphenyl)propan-2-amine [myskinrecipes.com]
- 7. 2-methyl-2-phenylpropan-1-amine | 21404-88-6 [sigmaaldrich.com]
- 8. 2-Methyl-2-phenylpropan-1-amine | C10H15N | CID 210602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-methyl-1-(4-methylphenyl)propan-2-amine | 67510-95-6 [sigmaaldrich.com]
- 10. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 11. 2-methyl-2-phenylpropan-1-amine | 21404-88-6 [chemicalbook.com]
- 12. 2-Methyl-1-phenyl-2-propanamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Investigating the Putative Mechanism of Action of 2-Methyl-2-(3-methylphenyl)propan-1-amine: A Hypothesis-Driven Approach for Novel Psychoactive Compound Characterization
An In-Depth Technical Guide
Abstract: 2-Methyl-2-(3-methylphenyl)propan-1-amine is a novel phenethylamine derivative for which the mechanism of action has not been extensively characterized in peer-reviewed literature. This guide proposes a putative mechanism based on its structural similarity to known monoamine releasing agents and reuptake inhibitors. We outline a comprehensive, multi-tiered experimental strategy to systematically elucidate its pharmacological profile. This document serves as a technical blueprint for researchers, scientists, and drug development professionals engaged in the characterization of new psychoactive compounds, detailing the requisite binding, functional, and signaling assays to rigorously define its molecular interactions and downstream functional consequences.
Introduction and Structural Analysis
2-Methyl-2-(3-methylphenyl)propan-1-amine belongs to the family of substituted phenethylamines, a class of compounds known for their profound effects on the central nervous system (CNS). Its chemical structure, featuring a propane backbone with a primary amine at position 1, a methyl group at position 2, and a 3-methylphenyl (m-tolyl) group also at position 2, suggests a potential interaction with monoaminergic systems.
The key structural features that inform its hypothesized mechanism are:
-
Phenethylamine Scaffold: This core structure is shared by endogenous neurotransmitters like dopamine, norepinephrine, and serotonin, as well as a vast array of synthetic stimulants and entactogens.
-
α,α-dimethyl Substitution: The two methyl groups on the carbon adjacent to the phenyl ring create a quaternary carbon center. This sterically hindered feature is analogous to the structure of phentermine. This conformation can influence binding affinity and selectivity for monoamine transporters and receptors, potentially reducing enzymatic metabolism by monoamine oxidase (MAO) and extending the compound's duration of action.
-
Primary Amine: The unsubstituted primary amine is a critical feature for interaction with the substrate recognition sites of monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
-
m-tolyl Group: The methyl group at the 3-position of the phenyl ring modifies the electronic and lipophilic properties of the molecule compared to its unsubstituted counterpart. This substitution can fine-tune selectivity and potency towards specific monoaminergic targets.
Based on these features, we hypothesize that 2-Methyl-2-(3-methylphenyl)propan-1-amine functions as a monoamine transporter modulator , likely acting as a substrate for these transporters to induce neurotransmitter release (a releasing agent) and/or inhibit their reuptake. A secondary interaction with trace amine-associated receptor 1 (TAAR1) is also plausible, as this receptor is a key modulator of monoamine transporter function.
Proposed Mechanism of Action: A Multi-Target Hypothesis
We propose that the primary pharmacological activity of 2-Methyl-2-(3-methylphenyl)propan-1-amine stems from its interaction with presynaptic monoamine transporters. The compound likely acts as a competitive substrate, leading to a dual action:
-
Reuptake Inhibition: By binding to the transporter's substrate site, it competitively blocks the reuptake of endogenous dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby increasing their extracellular concentrations.
-
Transporter-Mediated Efflux (Release): As a transporter substrate, it is taken up into the presynaptic terminal. This process triggers a conformational change in the transporter, causing it to reverse its direction of transport and release neurotransmitters from the cytoplasm into the synapse. This "reverse transport" is a hallmark of amphetamine-like stimulants.
Furthermore, engagement with TAAR1 could potentiate this mechanism. Agonism at TAAR1 can initiate a signaling cascade that phosphorylates monoamine transporters, reducing their uptake capacity and promoting efflux, thus amplifying the releasing effect of the primary compound.
Visualizing the Hypothesized Signaling Pathway
Caption: Hypothesized mechanism involving transporter-mediated efflux and TAAR1 modulation.
Experimental Validation Strategy
A phased approach is necessary to systematically validate the proposed mechanism. The following protocols outline the core assays required.
Phase 1: Primary Target Engagement & Affinity
The initial phase focuses on determining if the compound directly binds to the primary hypothesized targets.
Protocol 1: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of 2-Methyl-2-(3-methylphenyl)propan-1-amine for human DAT, NET, and SERT.
-
Methodology:
-
Preparation: Use cell membranes prepared from HEK293 cells stably expressing the respective human transporters.
-
Radioligand Selection:
-
For DAT: [³H]WIN 35,428
-
For NET: [³H]Nisoxetine
-
For SERT: [³H]Citalopram
-
-
Assay: Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Analysis: Plot the displacement curves and calculate the IC₅₀ values. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.
-
Phase 2: Functional Activity at Transporters
This phase assesses the functional consequence of binding: reuptake inhibition versus neurotransmitter release.
Protocol 2: In Vitro Neurotransmitter Uptake Inhibition Assay
-
Objective: To measure the potency (IC₅₀) of the compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into cells expressing the respective transporters.
-
Methodology:
-
Cell Culture: Plate HEK293 cells expressing hDAT, hNET, or hSERT in 96-well plates.
-
Pre-incubation: Wash cells and pre-incubate with varying concentrations of the test compound or a reference inhibitor (e.g., cocaine, desipramine, fluoxetine).
-
Substrate Addition: Add a mixture of [³H]-labeled neurotransmitter (e.g., [³H]dopamine) and unlabeled neurotransmitter.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for uptake.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis & Detection: Lyse the cells and measure the internalized radioactivity via scintillation counting.
-
Analysis: Determine the IC₅₀ value from the concentration-response curve.
-
Protocol 3: In Vitro Neurotransmitter Release Assay
-
Objective: To determine if the compound induces neurotransmitter efflux and measure its potency (EC₅₀).
-
Methodology:
-
Cell Loading: Pre-load cells (as in Protocol 2) or primary rat brain synaptosomes with a [³H]-labeled neurotransmitter.
-
Washing: Wash the cells thoroughly to remove external radioactivity.
-
Stimulation: Add varying concentrations of the test compound or a reference releaser (e.g., d-amphetamine) to the cells.
-
Sample Collection: After a set incubation period (e.g., 15-30 minutes), collect the extracellular buffer.
-
Detection: Measure the amount of [³H]-neurotransmitter released into the buffer using scintillation counting.
-
Analysis: Normalize the release to the total amount of neurotransmitter initially loaded and calculate the EC₅₀ value for release.
-
Visualizing the Experimental Workflow
Caption: A multi-phased workflow for characterizing the novel compound's mechanism.
Data Interpretation and Expected Outcomes
The data generated from these assays will allow for a clear classification of the compound's mechanism.
| Parameter | Interpretation |
| Binding Affinity (Ki) | Indicates the strength of interaction with each transporter. Lower Ki values signify higher affinity. A selectivity profile can be determined by comparing Ki values across DAT, NET, and SERT. |
| Uptake Inhibition (IC₅₀) | Measures the functional potency of blocking the transporter. This value is often correlated with Ki. |
| Release Potency (EC₅₀) | Measures the functional potency for inducing efflux. A low EC₅₀ indicates a potent releasing agent. |
| Release/Inhibition Ratio | The ratio of EC₅₀ (release) to IC₅₀ (uptake inhibition) is a key determinant of the mechanism. A ratio << 1.0 is characteristic of a classic releasing agent (like amphetamine), while a ratio >> 1.0 suggests a primary reuptake inhibitor (like cocaine). |
| TAAR1 Activity | If the compound shows agonist activity at TAAR1, it suggests a potential for synergistic modulation of monoamine transporter function, a feature common to many amphetamine-related compounds. |
Table 1: Hypothetical Data Profiles for Compound Classification
| Compound Class | Binding (Ki) | Uptake (IC₅₀) | Release (EC₅₀) | EC₅₀/IC₅₀ Ratio | TAAR1 Activity |
|---|---|---|---|---|---|
| Releasing Agent | Low-Mid nM | Low-Mid nM | Low-Mid nM | < 1 | Agonist |
| Reuptake Inhibitor | Low-Mid nM | Low-Mid nM | High nM or Inactive | > 10 | None / Antagonist |
| Mixed-Action | Low-Mid nM | Low-Mid nM | Mid-High nM | 1 - 10 | Variable |
Conclusion
While 2-Methyl-2-(3-methylphenyl)propan-1-amine remains a novel entity without a defined pharmacological record, its structure provides a strong basis for a hypothesis-driven investigation. The proposed mechanism centers on its role as a monoamine transporter modulator, with potential activity as a releasing agent and/or reuptake inhibitor, possibly augmented by TAAR1 agonism. The experimental framework detailed in this guide provides a rigorous, self-validating pathway to elucidate its precise mechanism of action. Successful characterization using these methods will not only define the compound's pharmacological identity but also contribute valuable structure-activity relationship data to the broader field of medicinal chemistry and neuropharmacology.
References
Due to the novel nature of the specific compound "2-Methyl-2-(3-methylphenyl)propan-1-amine," the following references pertain to the methodologies and mechanisms of structurally related, well-characterized compounds like phentermine and amphetamine, which form the basis of the hypotheses and protocols presented in this guide.
-
Title: The Amphetamine-like Actions of Phentermine. Source: The Journal of Pharmacology and Experimental Therapeutics. URL: [Link]
-
Title: Neurochemical and behavioral effects of the anorectic 2-phenyl-2-(1-propyl)ethan-1-amine (β-propylphenethylamine). Source: European Journal of Pharmacology. URL: [Link]
-
Title: Radioligand Binding Assays: What's in a Name? Source: Current Protocols in Pharmacology. URL: [Link]
-
Title: Amphetamine, 3,4-methylenedioxymethamphetamine, and their N-methylated analogs on monoamine transmission: a neurochemical comparison in the rat striatum. Source: Psychopharmacology. URL: [Link]
-
Title: Trace Amine-Associated Receptor 1: A Key Regulator of Monoamine Transporters. Source: Frontiers in Pharmacology. URL: [Link]
-
Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations. Source: Molecular Pharmacology. URL: [Link]
A Technical Guide to the Preliminary Toxicity Screening of 2-Methyl-2-(3-methylphenyl)propan-1-amine
Abstract
This document provides a comprehensive technical framework for conducting a preliminary toxicity screening of the novel compound, 2-Methyl-2-(3-methylphenyl)propan-1-amine. As a structural analog of other psychoactive phenethylamines, this compound warrants a rigorous, tiered approach to safety evaluation before proceeding with advanced preclinical or clinical development.[1] This guide eschews a rigid template in favor of a logically sequenced workflow, beginning with computational predictions and progressing to targeted in vitro assays. The causality behind each experimental choice is detailed, emphasizing a self-validating system of protocols designed to identify key toxicological liabilities such as cytotoxicity, genotoxicity, and cardiotoxicity early in the development pipeline. Methodologies are grounded in authoritative standards, supported by in-text citations and a comprehensive reference list, to ensure scientific integrity and trustworthiness.
Introduction and Rationale
2-Methyl-2-(3-methylphenyl)propan-1-amine is a substituted phenethylamine. While specific pharmacological and toxicological data for this compound are not widely available in public literature, its core structure is prevalent in a range of biologically active molecules, including known stimulants and other novel psychoactive substances (NPS).[2][3][4] The potential for unforeseen biological activity necessitates a proactive and systematic approach to toxicity screening.
The primary objective of this preliminary screening is not exhaustive characterization, but rather the early identification of potential safety "red flags." Failure of drug candidates due to unforeseen toxicity is a major contributor to the time and cost of development.[5] By employing a tiered screening cascade, we can de-risk the compound efficiently, saving significant time and resources.[6][7] This guide outlines a strategy that progresses from low-cost, high-throughput in silico models to more resource-intensive, but biologically definitive, in vitro assays.
Screening Workflow Philosophy
The workflow is designed as a decision-making funnel. Each tier of testing provides critical data that informs the next, creating a self-validating process. We begin with a wide net of computational predictions and use those results to guide specific, hypothesis-driven laboratory experiments.
Caption: High-level overview of the tiered toxicity screening workflow.
Compound Profile and Physicochemical Properties
Prior to biological testing, understanding the fundamental physicochemical properties of the compound is essential for designing experiments, interpreting results, and predicting its ADME (Absorption, Distribution, Metabolism, Excretion) profile. As experimental data is unavailable, we rely on high-quality computational predictions.
| Property | Predicted Value | Significance |
| Molecular Formula | C₁₁H₁₇N | Defines the elemental composition. |
| Molecular Weight | 163.26 g/mol | Influences diffusion and membrane permeability. |
| logP (Octanol/Water) | ~2.5 - 3.0 | Indicates moderate lipophilicity, suggesting potential for membrane permeability but also possible non-specific binding. |
| pKa (Strongest Basic) | ~10.0 - 10.5 | The primary amine is expected to be protonated at physiological pH, influencing solubility and receptor interaction. |
| Polar Surface Area | ~26.0 Ų | Suggests good potential for oral bioavailability and CNS penetration. |
Note: Values are estimations derived from computational models and should be experimentally verified.
Tier 1: In Silico Toxicity Prediction
In silico toxicology has become an indispensable tool in early drug discovery, allowing for the rapid and cost-effective prediction of toxicological risks before a compound is even synthesized.[8][9] By using computational models trained on vast datasets of known compounds, we can forecast potential liabilities based solely on chemical structure.[10][11]
Methodology: Computational Workflow
The process involves submitting the compound's structure (e.g., in SMILES format) to a suite of validated predictive models. These models utilize Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms to generate predictions for various toxicological endpoints.[8][11]
Caption: Workflow for in silico toxicity assessment.
Predicted Toxicological Profile (Hypothetical Data)
The following table summarizes the expected outputs from a comprehensive in silico analysis.
| Toxicological Endpoint | Prediction | Confidence | Implication for Further Testing |
| Bacterial Mutagenicity (Ames) | Negative | High | Low priority for immediate concern, but requires in vitro confirmation. |
| hERG Channel Blockade | Positive (Potential Blocker) | Medium | High priority. A positive finding necessitates a definitive in vitro hERG assay.[12] |
| Hepatotoxicity (DILI) | Equivocal | Low | Warrants use of a liver-derived cell line (e.g., HepG2) in cytotoxicity assays. |
| Carcinogenicity | Negative | Medium | Lower priority for preliminary screening. |
Interpretation of In Silico Results: The hypothetical predictions flag a medium-confidence risk for hERG channel blockade as the primary concern. The other predictions are less alarming but still require experimental validation. This analysis allows us to focus our resources on the most probable risks first.
Tier 2: In Vitro Experimental Screening
Based on the in silico assessment, we proceed to targeted in vitro assays. These experiments provide the first biological evidence to confirm or refute the computational predictions.
General Cytotoxicity Assay
Causality & Rationale: This is the foundational in vitro toxicity test.[13] It determines the concentration range at which the compound causes cell death.[6][14] This data is crucial for two reasons: 1) It provides a general index of toxicity, and 2) It helps define the appropriate, non-lethal concentration range for subsequent, more specific assays like the Ames and hERG tests. We will use two cell lines: HEK293 (a standard, robust human cell line) and HepG2 (a human liver carcinoma cell line) to address the equivocal hepatotoxicity prediction.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture HEK293 and HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of ~10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 2-Methyl-2-(3-methylphenyl)propan-1-amine in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM.
-
Treatment: Replace the medium in the cell plates with the medium containing the test compound concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT to a purple formazan product.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Hypothetical Data Summary
| Cell Line | IC₅₀ Value (µM) | Interpretation |
| HEK293 | > 100 µM | Low general cytotoxicity. |
| HepG2 | 75 µM | Moderate selective cytotoxicity towards liver cells, warranting further investigation if the compound progresses. |
Genotoxicity: Bacterial Reverse Mutation (Ames) Test
Causality & Rationale: The Ames test is a globally accepted standard for assessing a compound's mutagenic potential—its ability to cause mutations in DNA.[15][16] A positive result is a significant red flag for potential carcinogenicity. This test is performed to experimentally confirm the negative in silico prediction. The protocol must include a metabolic activation step (S9 fraction), as some compounds only become mutagenic after being metabolized by the liver.
Experimental Protocol: Ames Plate Incorporation Assay
-
Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) that are histidine auxotrophs (cannot produce their own histidine).
-
Metabolic Activation: Prepare two sets of experiments: one with and one without rat liver S9 fraction to assess both direct and metabolically activated mutagens.
-
Preparation: To sterile tubes, add:
-
0.1 mL of an overnight bacterial culture.
-
0.1 mL of the test compound at various concentrations (guided by cytotoxicity data).
-
0.5 mL of phosphate buffer (for -S9) or 0.5 mL of S9 mix (for +S9).
-
-
Controls: Prepare negative (vehicle) and positive controls (e.g., 2-nitrofluorene for -S9, 2-aminoanthracene for +S9).[17]
-
Incubation & Plating: Briefly pre-incubate the mixture at 37°C. Then, add 2 mL of molten top agar and pour the mixture onto minimal glucose agar plates (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation can synthesize histidine and grow. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.
Cardiotoxicity: hERG Channel Inhibition Assay
Causality & Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical liability in drug development.[12] Blocking this channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[18][19] Given the positive in silico prediction, this assay is the highest priority experimental test. Automated patch-clamp is the industry-standard high-throughput method for this assessment.[12][18]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.
-
Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells in an appropriate extracellular solution.
-
Automated Patch-Clamp System: Load the cells and test compound onto an automated patch-clamp platform (e.g., QPatch or SyncroPatch).
-
Whole-Cell Configuration: The system will automatically establish a whole-cell patch-clamp configuration on individual cells.
-
Voltage Protocol: Apply a specific voltage protocol designed to elicit the characteristic hERG current. This typically involves a depolarization step to activate the channels followed by a repolarization step to measure the tail current.[18]
-
Baseline Recording: Record the baseline hERG current in the extracellular solution.
-
Compound Application: Perfuse the cells with increasing concentrations of 2-Methyl-2-(3-methylphenyl)propan-1-amine, allowing the effect to reach a steady state at each concentration (typically 3-5 minutes).
-
Data Acquisition: Record the hERG current at each concentration.
-
Positive Control: At the end of the experiment, apply a known potent hERG blocker (e.g., E-4031) to confirm channel activity and maximal inhibition.[12]
-
Analysis: Measure the percentage of inhibition of the hERG tail current at each compound concentration. Plot a dose-response curve and calculate the IC₅₀ value.
Integrated Analysis and Decision-Making
The final step is to synthesize the data from all tiers to form a coherent preliminary toxicity profile and make an informed decision on the compound's future.
Overall Data Summary (Hypothetical)
| Assay Type | Endpoint | Result | Risk Assessment |
| In Silico | hERG Blockade | Positive Prediction | High Priority Concern |
| In Vitro | Cytotoxicity (HEK293) | IC₅₀ > 100 µM | Low General Toxicity |
| In Vitro | Cytotoxicity (HepG2) | IC₅₀ = 75 µM | Moderate Hepatotoxicity Concern |
| In Vitro | Ames Test (-/+ S9) | Negative | Low Mutagenicity Risk |
| In Vitro | hERG Assay | IC₅₀ = 5 µM | High Cardiotoxicity Risk Confirmed |
Decision-Making Framework
The results from the screening cascade feed into a clear decision-making framework.
Caption: Decision-making flowchart based on preliminary toxicity data.
Based on our hypothetical results, 2-Methyl-2-(3-methylphenyl)propan-1-amine would be flagged as a high-risk compound. The potent hERG inhibition (IC₅₀ = 5 µM) is a significant finding that often leads to the termination of a drug candidate. While general cytotoxicity and mutagenicity are low, the cardiotoxicity risk is paramount. The recommendation would be to either terminate development or, if the compound's efficacy is extraordinary, return to medicinal chemistry for structural modification to optimize away the hERG activity.
References
-
Bio-protocol. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Available at: [Link][15]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved February 17, 2026, from [Link][14]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link][13]
-
Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved February 17, 2026, from [Link][6]
-
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved February 17, 2026, from [Link][5]
-
PozeSCAF. (2024, September 30). In Silico Toxicity Prediction. Available at: [Link][8]
-
Ignota Labs. (2023, May 13). Revolutionising Drug Discovery with In Silico Toxicology Screening. Available at: [Link][10]
-
JSciMed Central. (2018, May 18). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Available at: [Link][9]
-
Tejs, S. (n.d.). The Ames test: a methodological short review. University of Warmia and Mazury in Olsztyn. Retrieved February 17, 2026, from [Link][20]
-
RSC Publishing. (n.d.). MolToxPred: small molecule toxicity prediction using machine learning approach. Retrieved February 17, 2026, from [Link][11]
-
PubMed Central (PMC). (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved February 17, 2026, from [Link][21]
-
PubMed. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Available at: [Link][16]
-
ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development. Retrieved February 17, 2026, from [Link][22]
-
Evotec (Cyprotex). (n.d.). hERG Safety. Retrieved February 17, 2026, from [Link][18]
-
Palomar College. (2024, October 13). The Ames Test. Available at: [Link][23]
-
Evotec (Cyprotex). (n.d.). Ames Test. Retrieved February 17, 2026, from [Link][17]
-
Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Retrieved February 17, 2026, from [Link][24]
-
Schrödinger. (n.d.). Predictive Toxicology. Retrieved February 17, 2026, from [Link][7]
-
Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved February 17, 2026, from [Link][19]
-
Royal College of Pathologists. (2019, July 15). Novel psychoactive substances: a toxicological challenge. Available at: [Link][2]
-
American Society for Mass Spectrometry. (2024, April 23). Rapid Screening of New Psychoactive Substances Using pDART-QqQ-MS. Available at: [Link][3]
-
Labcompare.com. (2026, January 9). Pre-screening Novel Psychoactive Substances to Speed Detection. Available at: [Link][4]
-
MDPI. (2023, January 14). 2-Phenethylamines in Medicinal Chemistry: A Review. Available at: [Link][1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rcpath.org [rcpath.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. labcompare.com [labcompare.com]
- 5. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 6. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]
- 7. schrodinger.com [schrodinger.com]
- 8. pozescaf.com [pozescaf.com]
- 9. jscimedcentral.com [jscimedcentral.com]
- 10. Ignota Labs [ignotalabs.ai]
- 11. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. kosheeka.com [kosheeka.com]
- 14. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Microbial Mutagenicity Assay: Ames Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. bibliotekanauki.pl [bibliotekanauki.pl]
- 21. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 24. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System [moleculardevices.com]
discovery and history of 2-Methyl-2-(3-methylphenyl)propan-1-amine
An In-depth Technical Guide to the Discovery and History of 2-Methyl-2-(3-methylphenyl)propan-1-amine and its Chemical Class
Foreword
This guide addresses the . It is important to note that this specific chemical entity is not widely documented in publicly accessible scientific literature or historical records. Therefore, to provide a comprehensive and scientifically valuable resource, this document expands its scope to the broader chemical class to which this molecule belongs: the substituted α,α-dimethyl-β-phenethylamines. By examining the history, synthesis, and structure-activity relationships of its close and well-researched analogs, primarily phentermine, we can construct a robust scientific profile and infer the likely properties and historical context of the title compound.
The Phenethylamine Scaffold: A Privileged Structure in Neuroscience
The story of 2-Methyl-2-(3-methylphenyl)propan-1-amine is fundamentally rooted in the chemistry of phenethylamine. Phenethylamine itself is a simple organic compound, consisting of a phenyl ring attached to an ethylamine side chain.[1][2] This core structure is the backbone for a vast array of neuroactive compounds, both endogenous and synthetic.[1][2]
Naturally occurring phenethylamines are crucial to human physiology and include key neurotransmitters like dopamine, norepinephrine, and adrenaline.[1][3] The discovery of adrenaline by Japanese chemist Jokichi Takamine in the early 20th century marked a pivotal moment, unveiling the profound physiological effects of this class of molecules.[4]
The synthetic exploration of phenethylamines began in the late 19th and early 20th centuries, leading to the creation of compounds with a wide range of pharmacological activities, including stimulants, psychedelics, appetite suppressants, and antidepressants.[2][5] A key early modification was the addition of a methyl group at the alpha position of the ethyl side chain, which gave rise to the amphetamine class of compounds.[5]
The Rise of α,α-Dimethyl-β-Phenethylamines: A Quest for Safer Stimulants
In the mid-20th century, as the therapeutic potential and addictive properties of amphetamines became clear, researchers sought to develop analogs with more specific effects and a lower risk of dependence. This led to the exploration of further modifications to the phenethylamine skeleton. One particularly significant development was the synthesis of compounds with two methyl groups at the alpha position, creating a quaternary carbon. This structural feature is a hallmark of the class to which 2-Methyl-2-(3-methylphenyl)propan-1-amine belongs.
The most prominent member of this class is phentermine (2-methyl-1-phenylpropan-2-amine), an isomer of methamphetamine.[6] Phentermine was first approved by the U.S. Food and Drug Administration (FDA) in 1959 as an appetite suppressant for the short-term management of obesity.[6][7][8] Its development was driven by the need for an effective anorectic with reduced central nervous system stimulant effects compared to amphetamine.
The history of phentermine is also linked to the controversial combination drug "fen-phen" (fenfluramine and phentermine), which gained popularity in the 1990s.[7][8] In 1997, fenfluramine and its derivative dexfenfluramine were withdrawn from the market due to evidence linking them to heart valve disease and primary pulmonary hypertension.[6][8] Phentermine itself was not implicated in these specific toxicities and remains an approved medication for weight loss.[6][7][8]
Structure-Activity Relationships (SAR): Decoding the Molecular Design
The pharmacological properties of substituted phenethylamines are intricately linked to their molecular structure. The specific arrangement of functional groups on the phenyl ring and the side chain dictates their potency, receptor selectivity, and metabolic stability.
The Significance of α,α-Dimethyl Substitution
The presence of two methyl groups on the alpha carbon (the carbon adjacent to the phenyl ring) in compounds like phentermine and, by extension, 2-Methyl-2-(3-methylphenyl)propan-1-amine, has profound pharmacological consequences:
-
Increased Metabolic Stability: An α-alkyl group, and particularly a gem-dimethyl group, sterically hinders the amine group, making the compound resistant to metabolic deamination by monoamine oxidase (MAO).[9] This leads to a longer duration of action.
-
Altered Receptor Selectivity: α-substitution can significantly affect receptor selectivity.[9] While α-methylation in amphetamine retains potent central stimulant activity, the α,α-dimethylation in phentermine appears to reduce activity at certain dopamine-related pathways while preserving norepinephrine-releasing effects, which are crucial for appetite suppression.[10]
-
Absence of a Chiral Center: Unlike amphetamine, which has a chiral center at the alpha carbon, the quaternary alpha carbon in this class of compounds means they are not chiral at this position.
The Role of Phenyl Ring Substitution
The substitution pattern on the phenyl ring is a key determinant of a compound's interaction with various receptors. The title compound, 2-Methyl-2-(3-methylphenyl)propan-1-amine, features a methyl group at the 3-position (meta-position) of the phenyl ring.
-
General Principles: Substitutions on the phenyl ring can influence a molecule's affinity for adrenergic, dopaminergic, and serotonergic receptors.[[“]][12] For example, studies on various phenethylamine derivatives have shown that meta substitutions can enhance alpha-adrenergic activity.[[“]]
-
Ring-Methylated Amphetamine Analogs: Research into ring-substituted methyl amphetamines (tolylaminopropanes) has shown that the position of the methyl group is critical.[13] While direct comparisons are limited, studies have indicated that meta-substituted amphetamine analogs can have distinct pharmacological profiles from their ortho- and para-substituted counterparts, sometimes resulting in partial generalization to the effects of amphetamine in animal models.[13] These compounds are known to act as central nervous system stimulants by increasing the levels of norepinephrine, dopamine, and serotonin.[14]
| Structural Feature | Pharmacological Consequence | Supporting Evidence |
| Phenethylamine Backbone | Core structure for binding to monoamine transporters and receptors. | Found in endogenous neurotransmitters and a wide range of psychoactive drugs.[1][2] |
| α,α-Dimethyl Group | Increased resistance to MAO metabolism, longer duration of action, altered stimulant profile. | α-alkyl groups are known to protect against metabolic deamination.[9] |
| Primary Amine (-NH2) | Important for direct agonistic activity at certain receptors. | Primary and secondary amines are generally more potent direct-acting agonists than tertiary amines.[9] |
| 3-Methyl Phenyl Group | Modulates receptor affinity and selectivity, potentially enhancing adrenergic activity. | Meta-substitutions can influence receptor binding profiles in phenethylamines.[[“]][13] |
Predicted Pharmacological Profile and Mechanism of Action
Based on its structural similarity to phentermine and other substituted amphetamines, 2-Methyl-2-(3-methylphenyl)propan-1-amine is predicted to act as a monoamine releasing agent.
Predicted Mechanism of Action: The primary mechanism is likely the stimulation of norepinephrine and dopamine release from presynaptic nerve terminals.[10] This increase in synaptic neurotransmitter levels is expected to activate adrenergic and dopaminergic receptors, leading to its physiological effects. It may also exhibit activity as an agonist at the trace amine-associated receptor 1 (TAAR1), a mechanism that contributes to the pharmacology of phentermine.[6]
Caption: Predicted mechanism of action for 2-Methyl-2-(3-methylphenyl)propan-1-amine.
Synthesis Methodologies: Building the Molecule
The synthesis of α,α-dimethyl-β-phenethylamines like phentermine and its derivatives has been well-established.[10][15] These routes can be adapted for the synthesis of 2-Methyl-2-(3-methylphenyl)propan-1-amine. A common approach involves starting with a substituted phenylacetone or a related ketone.
Exemplary Synthetic Protocol: Reductive Amination
This protocol outlines a general, plausible route for the synthesis of the title compound, adapted from known syntheses of similar structures.
Step 1: Synthesis of 2-Methyl-2-(3-methylphenyl)propanal This intermediate can be prepared from 3-methyltoluene through a series of reactions, such as acylation followed by a Darzens condensation and subsequent rearrangement, or via hydroformylation of a corresponding substituted styrene.
Step 2: Reductive Amination to form the final amine This is a common method for forming amines from aldehydes or ketones.
-
Reaction Setup: In a round-bottom flask, dissolve 2-Methyl-2-(3-methylphenyl)propanal in a suitable solvent such as methanol or ethanol.
-
Amine Source: Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, to the flask. This will form an imine intermediate in situ.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃), in small portions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress using thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Quench the reaction by slowly adding water or a dilute acid. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation to yield the final product, 2-Methyl-2-(3-methylphenyl)propan-1-amine.
Caption: General synthetic workflow for 2-Methyl-2-(3-methylphenyl)propan-1-amine.
Conclusion and Future Directions
While the specific remain obscure, its chemical structure places it firmly within the well-established class of α,α-dimethyl-β-phenethylamines. By understanding the rich history of this class, from the fundamental neurochemistry of endogenous phenethylamines to the development of pharmaceuticals like phentermine, we can infer its likely origins in the ongoing scientific exploration of neuroactive compounds.
The structure suggests a molecule designed to have a prolonged duration of action and a pharmacological profile centered on norepinephrine and dopamine release, potentially with applications as a central nervous system stimulant or anorectic. Future research on this and similar novel analogs could focus on elucidating their precise receptor binding profiles, metabolic pathways, and therapeutic potential, continuing the long history of innovation rooted in the versatile phenethylamine scaffold.
References
- Structure-activity relationship of phenethylamines at alpha and beta adrenergic receptors. (n.d.). Google Scholar.
- Structure Activity Relationship - Adrenergic Drugs. (n.d.). Pharmacy 180.
- Kolanos, R., et al. (2022). Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: N,α-DEPEA and DPIA. PubMed.
- Details for Phenethylamines. (n.d.). UNODC.
- A Complete History of Weight Loss Drugs Through 2024. (2024). Take Care by Hers.
- Phentermine. (n.d.). Wikipedia.
- Kim, J., et al. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC.
- Glennon, R. A., & Young, R. (n.d.). Stimulus properties of ring-methyl amphetamine analogs. PubMed.
- Maurer, H. H. (2025). New Psychoactive Substances: Chemistry, Pharmacology, Metabolism, and Detectability of Amphetamine Derivatives With Modified Ring Systems.
- Upadhyaya, K., et al. (n.d.).
- The chemistry of MDMA and various other phenethylamines. (n.d.). Slideshare.
- Phenethylamine. (n.d.). Wikipedia.
- Upadhyaya, K., et al. (2025). Synthesis of Phentermine and its Derivatives.
- Substituted phenethylamine. (n.d.). Wikipedia.
- Phenethylamines. (n.d.). University of Virginia School of Medicine.
- Bishop, K. (2024). Weight-Loss Drugs: A Historical Review, Part 2. ACHI.
- Substituted amphetamine. (n.d.). Wikipedia.
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. med.virginia.edu [med.virginia.edu]
- 4. The chemistry of MDMA and various other phenethylamines | PDF [slideshare.net]
- 5. Substituted amphetamine - Wikipedia [en.wikipedia.org]
- 6. Phentermine - Wikipedia [en.wikipedia.org]
- 7. forhers.com [forhers.com]
- 8. Weight-Loss Drugs: A Historical Review, Part 2 - ACHI [achi.net]
- 9. pharmacy180.com [pharmacy180.com]
- 10. researchgate.net [researchgate.net]
- 11. consensus.app [consensus.app]
- 12. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stimulus properties of ring-methyl amphetamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Phentermine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
analytical methods for 2-Methyl-2-(3-methylphenyl)propan-1-amine quantification
Executive Summary
This application note details the validation and execution of analytical protocols for 2-Methyl-2-(3-methylphenyl)propan-1-amine (CAS 1176702-36-5), herein referred to as 3-MMPPA .
Structurally analogous to phentermine and other phenethylamine-class psychostimulants, 3-MMPPA presents specific analytical challenges due to its steric hindrance at the
-
LC-MS/MS (Targeted Quantification): Utilizing high-pH chromatography for superior peak shape and sensitivity (LOQ < 1.0 ng/mL).
-
GC-MS (Forensic Confirmation): Utilizing perfluoroacylation derivatization to ensure volatility and spectral specificity.
Chemical Profile & Analytical Strategy
Compound Identity:
-
IUPAC Name: 2-Methyl-2-(3-methylphenyl)propan-1-amine[1]
-
Molecular Formula:
-
Exact Mass: 163.1361 Da
-
pKa (Calculated): ~10.2 (Primary Amine)
Analytical Logic:
The molecule features a gem-dimethyl substitution at the
-
Strategy A (LC-MS/MS): We employ a High-pH Reverse Phase strategy. By operating at pH 10 (near the pKa), we suppress the ionization of the amine in the mobile phase, increasing hydrophobicity and retention on the column while eliminating "silanol sting" (tailing).
-
Strategy B (GC-MS): As a primary amine, 3-MMPPA will adsorb to GC liners. We mandate Pentafluoropropionic Anhydride (PFPA) derivatization to cap the polar amine and introduce fluorine atoms for enhanced mass spectral detection.
Sample Preparation Protocol (Solid Phase Extraction)
Objective: Isolate 3-MMPPA from complex biological matrices (plasma/urine) while removing phospholipids and proteins. Mechanism: Mixed-Mode Cation Exchange (MCX). The analyte is basic; it will bind to the sorbent via electrostatic attraction while neutrals are washed away.
Reagents:
-
Sorbent: Oasis MCX or Strata-X-C (30 mg/1 mL).
-
Internal Standard (IS): Phentermine-d5 (Structural analog).
Protocol Steps:
-
Pre-treatment: Dilute 200 µL plasma with 200 µL 4%
(Acidifies sample to ensure amine protonation). Add 20 µL IS working solution. -
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Load pre-treated sample at gravity flow (approx. 1 mL/min).
-
Wash 1 (Acidic): 1 mL 2% Formic Acid in Water (Removes proteins/hydrophilic interferences).
-
Wash 2 (Organic): 1 mL Methanol (Removes neutral lipids; analyte remains bound by charge).
-
Elution: 2 x 500 µL 5%
in Methanol (Neutralizes the amine, breaking the electrostatic bond). -
Reconstitution: Evaporate to dryness (
at 40°C) and reconstitute in 100 µL Mobile Phase A/B (90:10).
Method 1: LC-MS/MS Quantification
Platform: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Chromatography: High-pH Reverse Phase.
Instrument Parameters
| Parameter | Setting | Rationale |
| Column | Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) | Hybrid particle technology withstands pH 10 without dissolution. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10) | Maintains analyte in neutral/semi-neutral state for better retention. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Organic modifier. |
| Flow Rate | 0.4 mL/min | Optimal linear velocity for 2.1 mm ID columns. |
| Gradient | 0-1 min: 5% B; 1-6 min: 5% -> 95% B; 6-8 min: 95% B. | Ballistic gradient to elute lipophilic impurities. |
| Injection Vol | 2-5 µL | Minimizes column overload. |
Mass Spectrometry (MRM Transitions)
-
Ionization: ESI Positive (
) -
Precursor Ion: 164.1 m/z
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type | Structural Origin |
| 3-MMPPA | 164.1 | 147.1 | 15 | Quantifier | Loss of |
| 3-MMPPA | 164.1 | 105.1 | 35 | Qualifier | 3-methylbenzyl cation (Tropylium) |
| 3-MMPPA | 164.1 | 91.1 | 45 | Qualifier | Tropylium ion (Rearrangement) |
Method 2: GC-MS Confirmation (Forensic)
Platform: Single Quadrupole GC-MS (EI Source). Derivatization: Acylation with PFPA.
Derivatization Protocol:
-
Take dry extract from SPE (Step 2.7 above).
-
Add 50 µL Ethyl Acetate + 50 µL PFPA (Pentafluoropropionic anhydride).
-
Incubate at 60°C for 20 minutes.
-
Evaporate to dryness under
. -
Reconstitute in 50 µL Ethyl Acetate.
GC Parameters:
-
Column: Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).
-
Inlet: Splitless, 250°C.
-
Carrier Gas: Helium, 1.2 mL/min (Constant Flow).
-
Oven: 60°C (1 min) -> 20°C/min -> 300°C (3 min).
Mass Spectral Interpretation (PFPA Derivative):
-
Molecular Weight (Derivative): 163 (Parent) + 146 (PFPA) - 1 (H) = 308 Da.
-
Key Ions:
-
m/z 308: Molecular Ion (
). Weak abundance. -
m/z 190: Base Peak. Cleavage alpha to the amide nitrogen.
-
m/z 119: 3-methyl-cumyl cation (Characteristic of the specific isomer).
-
Workflow Visualization
Figure 1: Decision tree for 3-MMPPA analysis. Select LC-MS for sensitivity or GC-MS for spectral confirmation.
Validation Criteria (FDA/EMA Guidelines)
To ensure this method is legally and scientifically defensible, the following validation parameters must be met:
| Parameter | Acceptance Criteria | Experimental Note |
| Linearity | Range: 1.0 – 1000 ng/mL. Weighting: | |
| Accuracy | ±15% (±20% at LLOQ) | Measured at LLOQ, Low, Mid, and High QC levels. |
| Precision | CV < 15% (20% at LLOQ) | Intra-day (n=5) and Inter-day (n=15). |
| Matrix Effect | 85% - 115% | Compare post-extraction spike vs. neat solution. |
| Recovery | > 70% Consistent | Compare pre-extraction spike vs. post-extraction spike. |
Troubleshooting Tip: If low recovery is observed in the LC-MS workflow, check the evaporation step. 3-MMPPA is a relatively small molecule (MW 163). Prolonged evaporation under high heat/vacuum can lead to sublimation. Do not exceed 40°C and remove immediately upon dryness. Alternatively, add 10 µL of 1% HCl in Methanol prior to drying to form the non-volatile hydrochloride salt.
References
-
United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 53394086, 2-methyl-2-(3-methylphenyl)propan-1-amine. Retrieved from [Link]
- Wohlfarth, A., & Weinmann, W. (2010). Bioanalysis of new designer drugs. Bioanalysis, 2(5), 965–979. (Contextual grounding for phenethylamine extraction).
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Sources
Application Note: Comprehensive Structural Confirmation of 2-Methyl-2-(3-methylphenyl)propan-1-amine using Multinuclear and Multidimensional NMR Spectroscopy
Abstract
This document provides a detailed guide for the unambiguous structural confirmation of 2-Methyl-2-(3-methylphenyl)propan-1-amine, a compound of interest in pharmaceutical research and development. We outline a systematic approach employing a suite of Nuclear Magnetic Resonance (NMR) experiments, from fundamental one-dimensional ¹H and ¹³C NMR to advanced two-dimensional techniques such as COSY, HSQC, and HMBC. The causality behind experimental choices, from sample preparation to the strategic application of specific NMR pulse sequences, is explained to provide a robust, self-validating methodology. This guide is intended for researchers, scientists, and drug development professionals seeking to apply NMR spectroscopy for definitive molecular structure elucidation.
Introduction and Rationale
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. For a novel compound like 2-Methyl-2-(3-methylphenyl)propan-1-amine, confirming the atomic connectivity is paramount for understanding its chemical properties, predicting its biological activity, and ensuring regulatory compliance.
NMR spectroscopy stands as the most powerful and definitive technique for elucidating the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map out the molecular framework bond-by-bond. This application note details the integrated use of multiple NMR experiments to confirm every structural feature of the target molecule, whose structure and atom numbering are shown below.
Figure 1: Structure of 2-Methyl-2-(3-methylphenyl)propan-1-amine with Atom Numbering
Caption: Structure and atom numbering for spectral assignment.
Predicted Spectral Characteristics
An expert analysis begins with a prediction of the expected NMR spectrum. This theoretical framework is crucial for guiding the interpretation of experimental data.
Predicted ¹H NMR Spectrum
-
Aromatic Region (δ 6.5-8.5 ppm): The 3-substituted (meta) pattern on the benzene ring will result in four distinct signals for H2, H4, H5, and H6.[2] These protons form a complex spin system, and their exact shifts are influenced by the electron-donating nature of the two alkyl substituents.[3] We expect signals around δ 7.0-7.3 ppm.
-
Benzylic Methyl Protons (H12): The methyl group attached to the aromatic ring (C12) is expected to produce a sharp singlet around δ 2.2-2.5 ppm.[4]
-
Aminomethyl Protons (H10): The two protons of the -CH₂- group adjacent to the nitrogen atom (C10) are deshielded by the electronegative nitrogen.[5] This will result in a singlet (no adjacent protons) around δ 2.7-3.0 ppm.
-
Gem-Dimethyl Protons (H8): The six protons of the two methyl groups on the quaternary carbon C7 are chemically equivalent. They will appear as a sharp singlet, typically in the aliphatic region around δ 1.3 ppm.[6]
-
Amine Protons (H11): The two -NH₂ protons will appear as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the ¹⁴N nucleus.[7] Its chemical shift is highly variable (δ 0.5-5.0 ppm) and depends on solvent, concentration, and temperature.[8] A D₂O exchange experiment can be used for definitive confirmation, as the labile amine protons will be replaced by deuterium, causing the signal to disappear.[7]
Predicted ¹³C NMR and DEPT Spectra
-
Aromatic Region (δ 110-150 ppm): Due to the meta-substitution, all six aromatic carbons are non-equivalent and should produce six distinct signals.[9] The two quaternary carbons (C1 and C3) will typically show weaker intensities.[10][11] A DEPT-135 experiment will show the four CH carbons (C2, C4, C5, C6) as positive signals, while the quaternary carbons will be absent.[12][13]
-
Aliphatic Region (δ 10-60 ppm):
-
C10 (-CH₂-N): The carbon adjacent to the amine nitrogen will be deshielded and is expected in the δ 30-60 ppm range.[7] The DEPT-135 spectrum will show this as a negative signal.[14]
-
C7 (Quaternary): The aliphatic quaternary carbon is expected around δ 30-40 ppm. This signal will be absent in all DEPT experiments but visible in the standard broadband-decoupled ¹³C spectrum.[15]
-
C8/C9 (Gem-Dimethyl): The two equivalent methyl carbons attached to the quaternary center will produce a single signal, expected around δ 25-30 ppm. This will be a positive signal in the DEPT-135 spectrum.
-
C12 (Benzylic Methyl): The benzylic methyl carbon will appear around δ 20-22 ppm and will also be a positive signal in the DEPT-135 spectrum.[16]
-
Experimental Protocols
Sample Preparation
Scientific integrity starts with meticulous sample preparation. The quality of the NMR data is directly dependent on this step.
-
Analyte Preparation: Accurately weigh 10-15 mg of 2-Methyl-2-(3-methylphenyl)propan-1-amine.
-
Solvent Selection: Use 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C). CDCl₃ is chosen for its excellent solubilizing properties for nonpolar to moderately polar compounds and its relatively clean spectral window.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent. Vortex the mixture for 30-60 seconds until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (typically ~4 cm).
-
D₂O Exchange (Optional but Recommended): To confirm the -NH₂ protons, acquire a standard ¹H spectrum. Then, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signal corresponding to the amine protons should disappear or significantly diminish.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C{¹H} NMR: Acquire a broadband proton-decoupled carbon spectrum. A 45° pulse angle and a 2-second relaxation delay are typical. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.
-
DEPT-135 and DEPT-90: These experiments are run to differentiate between CH, CH₂, and CH₃ groups.[17] They are typically fast experiments, requiring a similar number of scans to a standard ¹³C experiment.
-
2D ¹H-¹H COSY: This experiment identifies protons that are spin-spin coupled, typically over two or three bonds.[18][19] It is essential for mapping the connectivity within the aromatic ring.
-
2D ¹H-¹³C HSQC: The Heteronuclear Single Quantum Coherence experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond C-H correlation).[20][21] This is the primary method for linking proton and carbon assignments.
-
2D ¹H-¹³C HMBC: The Heteronuclear Multiple Bond Correlation experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).[22][23] This is the key experiment for connecting molecular fragments and definitively assigning quaternary carbons.
Data Processing and Analysis Workflow
Modern NMR software such as Mnova, TopSpin, or similar packages should be used for data processing and analysis.[24][25][26]
Workflow Diagram
Caption: Logical workflow for NMR-based structural elucidation.
-
Process 1D Spectra: Apply Fourier transformation, phase correction, and baseline correction to all 1D spectra. Reference the ¹H spectrum to TMS at 0.00 ppm and the ¹³C spectrum accordingly.
-
Assign Proton Types: Integrate the ¹H spectrum to confirm the relative proton counts (e.g., 4H aromatic, 3H methyl, 2H aminomethyl, 6H gem-dimethyl, 2H amine).
-
Assign Carbon Types: Use the ¹³C and DEPT spectra to create a list of all carbon signals and classify them as CH, CH₂, CH₃, or quaternary (C).
-
Establish Direct C-H Bonds (HSQC): Analyze the HSQC spectrum. Each cross-peak connects a proton signal on the F2 (horizontal) axis to the carbon signal on the F1 (vertical) axis to which it is directly bonded.[27][28] This allows for the direct assignment of all protonated carbons.
-
Confirm H-H Connectivity (COSY): Use the COSY spectrum's off-diagonal cross-peaks to trace the coupling network between aromatic protons, confirming their relative positions (ortho, meta, para).[29][30]
-
Assemble the Skeleton (HMBC): This is the final and most critical step. Analyze the HMBC spectrum to find long-range correlations that piece the molecular puzzle together.[27][31] Key expected correlations include:
-
From the gem-dimethyl protons (H8) to the quaternary carbon (C7), the aminomethyl carbon (C10), and the aromatic ipso-carbon (C1).
-
From the aminomethyl protons (H10) to the quaternary carbon (C7).
-
From the benzylic methyl protons (H12) to the aromatic carbons C3, C2, and C4.
-
From the aromatic protons (H2, H4, H5, H6) to neighboring and distant carbons, confirming the substitution pattern.
-
Summary of Expected Data and Assignments
The following tables summarize the predicted NMR assignments for 2-Methyl-2-(3-methylphenyl)propan-1-amine.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Atom Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H11 | 0.5 - 5.0 | broad s | 2H | -NH ₂ |
| H8 | ~1.3 | s | 6H | -C(CH ₃)₂ |
| H12 | ~2.3 | s | 3H | Ar-CH ₃ |
| H10 | ~2.8 | s | 2H | -CH ₂-NH₂ |
| H2, H4, H5, H6 | ~7.0 - 7.3 | m | 4H | Ar-H |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Atom Label | Predicted δ (ppm) | DEPT-135 | Assignment |
| C12 | ~21 | + | Ar-C H₃ |
| C8 | ~28 | + | -C(C H₃)₂ |
| C7 | ~35 | absent | C (CH₃)₂ |
| C10 | ~50 | - | -C H₂-NH₂ |
| C2, C4, C5, C6 | 125 - 130 | + | Aromatic C H |
| C1, C3 | 135 - 145 | absent | Aromatic Quaternary C |
Conclusion
The multi-faceted NMR approach detailed in this application note provides a rigorous and self-validating protocol for the complete structural confirmation of 2-Methyl-2-(3-methylphenyl)propan-1-amine. By systematically integrating data from 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments, every atom and bond within the molecule can be unambiguously assigned. This methodology ensures the highest level of scientific integrity and provides the definitive structural proof required for advanced research, patent filings, and regulatory submissions.
References
-
JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved February 18, 2026, from [Link]
-
Mestrelab Research. (n.d.). Mnova NMR. Retrieved February 18, 2026, from [Link]
-
Georgia Institute of Technology NMR Center. (n.d.). Recommended Software for NMR Data Process. Retrieved February 18, 2026, from [Link]
- Sathis Kumar, D., et al. (2011). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research, 3(3), 1414-1419.
-
Magritek. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Retrieved February 18, 2026, from [Link]
-
SpringerLink. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. In Advances in Polymer Science. Retrieved February 18, 2026, from [Link]
-
CCPN. (n.d.). AnalysisAssign - Software for analysis of biological NMR data. Retrieved February 18, 2026, from [Link]
-
OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved February 18, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved February 18, 2026, from [Link]
-
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved February 18, 2026, from [Link]
-
JEOL. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Retrieved February 18, 2026, from [Link]
-
California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Retrieved February 18, 2026, from [Link]
-
JoVE. (n.d.). 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved February 18, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved February 18, 2026, from [Link]
-
Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 18, 2026, from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved February 18, 2026, from [Link]
-
OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved February 18, 2026, from [Link]
-
University of Regensburg. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved February 18, 2026, from [Link]
-
University of Potsdam. (n.d.). 13 Carbon NMR. Retrieved February 18, 2026, from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved February 18, 2026, from [Link]
-
ChemHelpASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved February 18, 2026, from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.5: Spectroscopic Properties of Amines. Retrieved February 18, 2026, from [Link]
-
NMR Solutions. (2010, August 30). NMR Software. Retrieved February 18, 2026, from [Link]
-
University of Bergen. (n.d.). NMR spectroscopy - Software. Retrieved February 18, 2026, from [Link]
-
Taylor & Francis Online. (2006, August 21). Concentration‐Dependent Variation of 1H‐NMR Chemical Shifts of Aromatic Protons in Sampangine Derivatives. Retrieved February 18, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved February 18, 2026, from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved February 18, 2026, from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. Retrieved February 18, 2026, from [Link]
-
JoVE. (n.d.). ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved February 18, 2026, from [Link]
-
University of Calgary. (n.d.). Amines. Retrieved February 18, 2026, from [Link]
-
Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved February 18, 2026, from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved February 18, 2026, from [Link]
-
SlideShare. (n.d.). Dept nmr. Retrieved February 18, 2026, from [Link]
-
University of Potsdam. (n.d.). Distortionless enhancement by polarization transfer (DEPT). Retrieved February 18, 2026, from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved February 18, 2026, from [Link]
Sources
- 1. organicchemistryguide.com [organicchemistryguide.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. web.pdx.edu [web.pdx.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]
- 7. Video: NMR Spectroscopy Of Amines [jove.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 11. 13Carbon NMR [chem.ch.huji.ac.il]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. Distortionless enhancement by polarization transfer (DEPT) [chem.ch.huji.ac.il]
- 18. nmr.oxinst.com [nmr.oxinst.com]
- 19. nmr.ceitec.cz [nmr.ceitec.cz]
- 20. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 21. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [jove.com]
- 22. sphinxsai.com [sphinxsai.com]
- 23. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 24. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 25. Recommended Software for NMR Data Process – Georgia Tech NMR Center [sites.gatech.edu]
- 26. NMR Software | NMR spectroscopy | UiB [uib.no]
- 27. emerypharma.com [emerypharma.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. JEOL USA blog | COSY/TOCSY Analysis│Interpreting spin correlation [jeolusa.com]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. nmr.oxinst.com [nmr.oxinst.com]
synthesis and purification of 2-Methyl-2-(3-methylphenyl)propan-1-amine derivatives
Application Note: Synthesis and Purification of 2-Methyl-2-(3-methylphenyl)propan-1-amine Derivatives
-dimethylphenethylamine scaffolds.Executive Summary
This guide details the optimized protocols for the synthesis, purification, and derivatization of 2-Methyl-2-(3-methylphenyl)propan-1-amine (also known as
The presence of a quaternary carbon at the
Retrosynthetic Analysis & Strategy
The most reliable route to construct the quaternary carbon center in this scaffold is via the dialkylation of the corresponding arylacetonitrile. Alternative routes, such as the Ritter reaction, typically yield tertiary amines (tert-alkyl) rather than the desired primary amine.
Pathway:
-
Precursor: (3-Methylphenyl)acetonitrile.
-
Transformation 1 (Gem-Dimethylation): Exhaustive alkylation using Methyl Iodide (MeI) and Sodium Hydride (NaH) to form the sterically congested nitrile.
-
Transformation 2 (Reduction): Reduction of the hindered nitrile to the primary amine using Lithium Aluminum Hydride (
).[1][2] -
Derivatization: Functionalization of the primary amine to generate libraries of amides or secondary amines.
Figure 1: Retrosynthetic logic for the construction of the neophyl-like amine scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Methyl-2-(3-methylphenyl)propanenitrile
Objective: Install the gem-dimethyl quaternary center.
Critical Mechanism:
Reagents:
-
(3-Methylphenyl)acetonitrile (
equiv) -
Sodium Hydride (
dispersion in mineral oil, equiv) -
Methyl Iodide (
equiv) -
Tetrahydrofuran (THF), anhydrous
-
Dimethylformamide (DMF) (Optional co-solvent to accelerate reaction)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an Argon atmosphere.
-
Base Suspension: Wash NaH (
equiv) with dry hexane ( ) to remove mineral oil. Suspend the cleaned NaH in anhydrous THF ( of substrate). Cool to . -
Substrate Addition: Dissolve (3-methylphenyl)acetonitrile in THF. Add dropwise to the NaH suspension over 30 minutes. Caution: Hydrogen gas evolution. Stir for 30 minutes at
to ensure complete deprotonation (formation of the crimson-colored anion). -
Alkylation: Add Methyl Iodide (
equiv) dropwise. The solution may become warm. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours. If TLC indicates mono-methylated intermediate remains, heat to
for 2 hours. -
Quench: Cool to
. Carefully quench with saturated aqueous . -
Workup: Extract with Ethyl Acetate (
). Wash combined organics with water and brine. Dry over and concentrate. -
Purification: The crude product is usually sufficiently pure (
) for reduction. If necessary, purify via flash chromatography (Hexanes/EtOAc 95:5).
Protocol B: Reduction to 2-Methyl-2-(3-methylphenyl)propan-1-amine
Objective: Reduce the nitrile to the primary amine.
Challenge: The steric bulk of the gem-dimethyl group hinders the approach of the reducing agent.
Reagents:
-
Crude Nitrile (from Protocol A)
-
(
M solution in THF, equiv) -
Anhydrous THF or Diethyl Ether
Procedure:
-
Setup: Flame-dry a flask under Argon. Charge with
solution ( equiv). Cool to . -
Addition: Dissolve the nitrile in anhydrous THF. Add dropwise to the
solution. -
Reflux: Once addition is complete, warm to RT, then heat to reflux (
) for 6–12 hours. Note: Reflux is critical to overcome the activation energy barrier imposed by the quaternary center. -
Fieser Quench (Critical Step): Cool to
. For every of used, add sequentially:- Water (very slow addition)
-
NaOH solution - Water
-
Filtration: A granular white precipitate (lithium aluminates) will form. Stir for 30 minutes until the precipitate is free-flowing. Filter through a pad of Celite. Wash the pad with THF.
-
Concentration: Evaporate the solvent to yield the crude amine oil.
Protocol C: Purification & Salt Formation
Objective: Isolate high-purity amine and convert to a stable solid salt. Methodology: Acid-Base Extraction followed by Hydrohalic Salt Precipitation.
Figure 2: Acid-Base purification workflow to remove non-basic impurities.
Step-by-Step:
-
Acid Extraction: Dissolve crude amine in Diethyl Ether. Extract with
( ). The amine moves to the aqueous phase; non-basic impurities (unreacted nitrile) remain in the ether. -
Basification: Collect the aqueous acidic layers. Cool to
. Basify with until pH . The solution will become cloudy as the free amine oils out. -
Recovery: Extract the basic aqueous phase with Dichloromethane (DCM) (
). Dry combined organics over and concentrate. -
Salt Formation: Dissolve the purified free base in a minimum amount of dry Diethyl Ether. Add
in Dioxane dropwise with stirring. -
Isolation: Collect the white precipitate by filtration. Recrystallize from Isopropanol/Ether if necessary.
Protocol D: Derivatization (Library Generation)
1. Reductive Amination (Synthesis of N-Alkyl Derivatives) To synthesize secondary amines (e.g., N-isopropyl derivative):
-
Mix purified amine (
equiv) and Acetone ( equiv) in DCM. -
Add Sodium Triacetoxyborohydride (
, equiv) and Acetic Acid ( equiv). -
Stir at RT for 4 hours. Quench with
.
2. Amide Coupling (Synthesis of Amide Derivatives) To synthesize amides (e.g., Acetamide derivative):
-
Mix purified amine (
equiv) and Triethylamine ( equiv) in DCM. -
Add Acetyl Chloride (
equiv) dropwise at . -
Stir for 1 hour. Wash with
and .
Analytical Data Summary
Target Molecule: 2-Methyl-2-(3-methylphenyl)propan-1-amine Hydrochloride.
| Technique | Expected Signal / Characteristic | Interpretation |
| 1H NMR | Aromatic protons (m-substituted pattern). | |
| Methylene protons adjacent to amine ( | ||
| Aryl-Methyl group. | ||
| Gem-dimethyl protons (Singlet, 6H integration). | ||
| 13C NMR | Quaternary Carbon ( | |
| Methylene Carbon ( | ||
| LC-MS | Molecular ion (Free base MW = 163.26). |
References
-
Reduction of Hindered Nitriles: Brown, H. C.; Choi, Y. M. "Selective reductions. 29. The rapid reaction of borane-dimethyl sulfide with nitriles. A simple, convenient procedure for the conversion of nitriles to primary amines."[3] Journal of the American Chemical Society, 1981 , 103(16), 4921–4925. Link
-
Synthesis of Neophyl Amines: Short, J. H.; et al. "Sympathetic nervous system blocking agents. Derivatives of benzylguanidine." Journal of Medicinal Chemistry, 1963 , 6(3), 275–283. Link
-
Purification of Amines: Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals. 6th Ed., Butterworth-Heinemann, 2009 . Link
-
Reductive Amination Protocols: Abdel-Magid, A. F.; et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61(11), 3849–3862. Link
-
General Nitrile Alkylation: Makosza, M.; Jonczyk, A. "Phase-transfer alkylation of nitriles." Organic Syntheses, 1976 , 55, 91. Link
Sources
Application Note: A Phased Approach to the Preclinical Evaluation of 2-Methyl-2-(3-methylphenyl)propan-1-amine in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preclinical assessment of 2-Methyl-2-(3-methylphenyl)propan-1-amine, a structural analog of phentermine, using established rodent models. Due to its structural similarity to known monoamine releasing agents, this guide focuses on a phased testing strategy to characterize its stimulant properties, abuse liability, and potential anorectic effects. The protocols herein are designed to provide a robust framework for decision-making in early-stage drug development, emphasizing scientific integrity and adherence to ethical guidelines.
Introduction and Rationale
2-Methyl-2-(3-methylphenyl)propan-1-amine is a substituted phenethylamine. Its structure is analogous to phentermine, a well-known sympathomimetic amine used for weight loss, which acts primarily as a norepinephrine-dopamine releasing agent (NDRA).[1][2] The structural modifications—specifically the position of the methyl group on the phenyl ring—necessitate a full preclinical evaluation to determine its unique pharmacological profile, potency, and safety.
The primary goals of this research plan are to:
-
Establish the compound's general neuropharmacological effects (stimulant vs. sedative).
-
Quantify its abuse and dependence liability.
-
Explore its potential therapeutic efficacy as an anorectic agent.
-
Elucidate its primary mechanism of action on monoaminergic systems.
This guide presents a logical, phased workflow, beginning with broad screening assays and progressing to more complex, resource-intensive models for abuse liability and mechanistic studies. All procedures must be conducted in compliance with local Institutional Animal Care and Use Committee (IACUC) guidelines and should be reported according to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[3][4][5][6][7]
Foundational Considerations
Animal Model Selection
Both mice and rats are suitable for these studies. Mice are often preferred for initial screening due to lower compound requirements and higher throughput, while rats are frequently used for more complex operant behaviors like intravenous self-administration due to their larger size, which facilitates surgical procedures. Sprague-Dawley or Wistar rats and C57BL/6J or Swiss Webster mice are common choices.
Compound Formulation and Administration
The compound should be converted to a salt form (e.g., hydrochloride) to ensure solubility in a suitable vehicle, such as sterile saline or a buffered solution. The route of administration should be consistent with the intended clinical use if known; otherwise, intraperitoneal (IP) injection is standard for systemic screening in rodents.[8][9] All solutions must be sterile and have a pH close to physiological levels (6.8-7.2).[8]
Phase 1: Initial Screening and Characterization
The objective of Phase 1 is to determine the compound's primary effect on the central nervous system (CNS) and establish a dose-response curve.
Protocol 3.1: Locomotor Activity Assessment
Rationale: The locomotor activity test is a primary assay to determine if a novel compound has stimulant or depressant effects on the CNS.[10][11] An increase in activity suggests stimulant properties, while a decrease suggests sedation. This test is crucial for selecting the appropriate dose range for subsequent, more complex behavioral assays.[12]
Apparatus:
-
Standard locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeams to detect movement.[10][13]
-
A computer with data acquisition software.
Detailed Protocol:
-
Habituation: For at least 30-60 minutes before testing, move animals to the testing room to acclimate.[10] On the first day of testing, place each animal in the activity chamber for a 30-60 minute habituation session to reduce novelty-induced hyperactivity.
-
Baseline (Vehicle): On the second day, administer a vehicle injection (e.g., saline, IP) and immediately place the animal in the chamber. Record activity in 5-minute bins for 60-120 minutes to establish a baseline response to the injection and environment.
-
Drug Administration: On subsequent days (allowing for washout), administer varying doses of 2-Methyl-2-(3-methylphenyl)propan-1-amine (e.g., 1, 3, 10, 30 mg/kg, IP). Immediately place the animal in the chamber and record activity for the same duration as the baseline test.
-
Data Analysis: The primary endpoint is the total distance traveled or the number of photobeam breaks. Compare the activity counts for each drug dose against the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).[13]
Data Presentation:
| Dose (mg/kg) | Mean Total Distance (cm) ± SEM | % Change from Vehicle |
| Vehicle | 3500 ± 250 | 0% |
| 1 | 4200 ± 300 | +20% |
| 3 | 7800 ± 550 | +123% |
| 10 | 11500 ± 900 | +229% |
| 30 | 8500 ± 700 | +143% (stereotypy) |
Note: A biphasic dose-response curve, where activity decreases at the highest doses, may indicate the emergence of stereotyped behaviors (e.g., repetitive, non-ambulatory movements), which is common for stimulants.[12]
Phase 2: Abuse Liability Assessment
If Phase 1 indicates stimulant properties, a thorough evaluation of abuse liability is mandatory. This is typically done using two gold-standard behavioral paradigms: Conditioned Place Preference (CPP) and Intravenous Self-Administration (IVSA).
Workflow for Abuse Liability Assessment
Caption: Workflow for assessing the abuse liability of a novel stimulant.
Protocol 4.1: Conditioned Place Preference (CPP)
Rationale: CPP is a Pavlovian conditioning model used to measure the rewarding effects of a drug.[14][15][16] An animal learns to associate a specific environment with the effects of the drug. A preference for the drug-paired environment in a drug-free state indicates that the drug has rewarding properties.[14][15][17]
Apparatus:
-
A two- or three-compartment CPP apparatus. The compartments should be distinct in tactile and visual cues (e.g., different floor textures, wall patterns).[14][18]
Detailed Protocol:
-
Pre-Test (Habituation & Baseline): For one day, place the animal in the central compartment (if applicable) and allow free access to all compartments for 15-20 minutes. Record the time spent in each compartment to determine any innate bias.[18]
-
Conditioning (4-8 days): This phase consists of alternating daily sessions.
-
Drug Pairing: On drug days, administer the test compound (at a dose found to be active in the locomotor test) and confine the animal to one of the compartments (typically the initially non-preferred one) for 30-45 minutes.[18]
-
Vehicle Pairing: On alternate days, administer the vehicle and confine the animal to the opposite compartment for the same duration.
-
-
Post-Test (Test Day): The day after the final conditioning session, place the animal in the apparatus in a drug-free state with free access to all compartments. Record the time spent in each compartment for 15-20 minutes.
-
Data Analysis: A significant increase in time spent in the drug-paired compartment during the Post-Test compared to the Pre-Test indicates a conditioned place preference. This is typically analyzed using a paired t-test or two-way ANOVA.[16]
Protocol 4.2: Intravenous Self-Administration (IVSA)
Rationale: IVSA is considered the "gold standard" for predicting the abuse liability of a compound because it directly measures the drug's reinforcing efficacy—the ability of the drug to maintain drug-seeking and drug-taking behavior.[19][20][21]
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a syringe pump, and visual/auditory cues.
-
Animals must be surgically implanted with an indwelling intravenous catheter (e.g., in the jugular vein).
Detailed Protocol:
-
Surgery and Recovery: Surgically implant a catheter into the jugular vein of the rat. Allow for a 5-7 day recovery period.
-
Acquisition: Train the rats to press a lever for a food reward (e.g., sucrose pellets) on a simple fixed-ratio 1 (FR1) schedule (one press = one reward). Once lever pressing is established, substitute the food reward with intravenous infusions of a known drug of abuse, such as cocaine (e.g., 0.25 mg/kg/infusion), to establish stable self-administration.
-
Substitution: Once stable responding for cocaine is achieved, substitute infusions of 2-Methyl-2-(3-methylphenyl)propan-1-amine at various doses.
-
Dose-Response Curve: Test a range of unit doses of the compound. The primary endpoint is the number of infusions earned per session. An inverted "U"-shaped dose-response curve is characteristic of reinforcing drugs.
-
Progressive Ratio (PR) Schedule: To measure the motivational strength of the drug, switch to a PR schedule where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) is a measure of how hard the animal will work for the drug.
-
Data Analysis: Compare the number of infusions of the test compound to vehicle. A significantly higher rate of self-administration than vehicle indicates reinforcing properties. Compare the breakpoint on the PR schedule to that of known drugs of abuse (e.g., cocaine).
Phase 3: Mechanistic and Ancillary Studies
Hypothesized Signaling Pathway
Based on its structural similarity to phentermine, 2-Methyl-2-(3-methylphenyl)propan-1-amine is hypothesized to act as a monoamine releasing agent, primarily affecting norepinephrine (NE) and dopamine (DA) transporters (NET and DAT).
Caption: Hypothesized mechanism of action via monoamine transporter reversal.
Protocol 5.1: In Vivo Microdialysis
Rationale: To directly test the hypothesis that the compound increases extracellular levels of dopamine and norepinephrine, in vivo microdialysis is the preferred method.[22][23][24] This technique allows for the direct measurement of neurotransmitter concentrations in specific brain regions of a freely moving animal.[22][23]
Apparatus:
-
Stereotaxic frame for surgery.
-
Microdialysis probes, syringe pump, and fraction collector.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system for sample analysis.[23]
Detailed Protocol:
-
Surgery: Under anesthesia, stereotaxically implant a guide cannula targeting a brain region rich in dopaminergic terminals, such as the nucleus accumbens or striatum.
-
Recovery: Allow the animal to recover for 2-3 days.
-
Probe Insertion & Baseline: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). Collect dialysate samples every 10-20 minutes and analyze them via HPLC-ED to establish stable baseline levels of DA, NE, and their metabolites.[23]
-
Drug Administration: Administer the test compound (IP) and continue collecting dialysate fractions for at least 2-3 hours post-injection.
-
Data Analysis: Quantify the concentration of neurotransmitters in each sample. Express the results as a percentage change from the pre-drug baseline. A significant increase in extracellular DA and/or NE following drug administration would confirm a monoamine-releasing or reuptake-inhibiting mechanism.[24][25]
Protocol 5.2: Feeding Behavior Assessment
Rationale: Given the structural similarity to the anorectic phentermine, assessing the compound's effect on food intake is a logical step to explore its therapeutic potential.[26][27]
Apparatus:
-
Metabolic cages with automated food intake monitoring systems, or standard cages with pre-weighed food hoppers.
Detailed Protocol:
-
Acclimation: House animals individually and acclimate them to the specific diet (e.g., standard chow or a high-fat diet for diet-induced obesity models).
-
Baseline Measurement: Measure daily food intake for 3-5 days to establish a stable baseline for each animal.
-
Drug Administration: Administer the test compound or vehicle daily, typically before the onset of the dark cycle (the active feeding period for rodents).
-
Food Intake Measurement: Measure food intake at several time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection. Continue this for several days to assess for tolerance.
-
Data Analysis: Compare the cumulative food intake at each time point between the drug-treated and vehicle-treated groups using a repeated-measures ANOVA. A significant reduction in food intake suggests anorectic properties.
Conclusion and Integrated Analysis
The phased approach described in this application note provides a systematic framework for characterizing the neuropharmacological profile of 2-Methyl-2-(3-methylphenyl)propan-1-amine. Data from the locomotor assay will provide the foundational dose-response information. The CPP and IVSA paradigms will yield a clear picture of the compound's abuse liability. Finally, microdialysis and feeding studies will elucidate its mechanism of action and explore its therapeutic potential. Together, these results will enable an informed decision on the future development of this novel compound.
References
- ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). National Centre for the Replacement, Refinement & Reduction of Animals in Research.
- ARRIVE guidelines - Wikipedia. (2023).
- ARRIVE: Animal Research Reporting In Vivo Experiments. (n.d.). NC3Rs.
- ARRIVE Guidelines. (2025). Norecopa.
- Zhang, J. (2016). IN VIVO MONITORING OF NEUROTRANSMITTER SEROTONIN AND DOPAMINE IN THE STRIATUM OF FREELY-MOVING RATS WITH ONE MINUTE TEMPORAL RESOLUTION BY ONLINE MICRODIALYSIS COUPLED WITH CAPILLARY HPLC. University of Pittsburgh.
- Falk, J. L., & Lau, C. E. (1995). Self-administration of drugs in animals and humans as a model and an investigative tool. Drug and Alcohol Dependence, 39(3), 183–206.
-
Banks, M. L., & Negus, S. S. (2017). Preclinical Models of Substance Use Disorder: Abuse Liability Assessment and Candidate Pharmacotherapy Evaluation. Neuropsychopharmacology, 42(1), 119–135. [Link]
- Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines. PLOS Biology, 8(6), e1000412.
- Nakagawa, T., et al. (1993). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. The Japanese Journal of Pharmacology, 61(2), 157-164.
- Tzschentke, T. M. (2020). Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. Frontiers in Behavioral Neuroscience, 14, 579458.
- Melior Discovery. (n.d.).
-
Henningfield, J. E., Cohen, C., & Heishman, S. J. (1991). Drug self-administration methods in abuse liability evaluation. British Journal of Addiction, 86(12), 1571–1577. [Link]
- Young, A. M. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 7(9), 833–846.
- Bardo, M. T., & Bevins, R. A. (2000). Conditioned Place Preference: What does it add to our preclinical understanding of drug reward?. Psychopharmacology, 153(1), 31–43.
- Zhang, J., Jaquins-Gerstl, A., Nesbitt, K. M., Rutan, S. C., Michael, A. C., & Weber, S. G. (2013). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 85(19), 9889–9897.
- Boston University IACUC. (2025).
- Wang, J., et al. (2018). A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. Journal of Visualized Experiments, (141), 58384.
- Di Matteo, V., et al. (2008). Serotonin control of central dopaminergic function: Focus on in vivo microdialysis studies. Progress in Neurobiology, 85(4), 353-371.
- RTI International. (n.d.). Substance Abuse Liability Assessment.
- West Virginia University IACUC. (n.d.). Guidelines: Administration of Substances to Research and Teaching Animals.
- Wikipedia contributors. (2024). Conditioned place preference. Wikipedia.
- Melior Discovery. (n.d.). Conditioned Place Preference Model.
- Heal, D. J., Smith, S. L., & Gosden, J. (2012). The utility of animal models to evaluate novel anti-obesity agents. British Journal of Pharmacology, 167(2), 251–265.
- San Diego State University IACUC. (n.d.). IACUC Guidelines.
- University of Colorado IACUC. (n.d.).
- Crested Capital. (2024). What Do Recent Studies Reveal About Results on Phentermine?
- Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP.
- University of Michigan IACUC. (2021).
- Kim, J. H., et al. (2013). Effects of anti-obesity drugs, phentermine and mahuang, on the behavioral patterns in Sprague-Dawley rat model. Toxicological Research, 29(2), 127–134.
- Patel, M. K., et al. (2022). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research, 12(1), 58-63.
- U.S. Food and Drug Administration. (2011).
- Wikipedia contributors. (2024). Phentermine. Wikipedia.
- Pharmacology Discovery Services. (n.d.). Locomotor Activity, Mouse.
- Krishnan, V., & Nestler, E. J. (2008). Animal models of depression: molecular perspectives. Current Topics in Behavioral Neurosciences, 2, 121–148.
- Kumar, A., et al. (2011). The Recent Progress in Animal Models of Depression. Pharmaceuticals, 4(1), 104-131.
- Gannon, B. M., et al. (2015). Dose–response curve for the locomotor activity assay in mice.
- Slideshare. (n.d.). Locomotor activity of mice.
- Heath, C. J., et al. (2021).
- Melior Discovery. (n.d.).
- Piazza, P. V., & Le Moal, M. (1998). Stress and Rodent Models of Drug Addiction: Role of VTA-Accumbens-PFC-Amygdala Circuit. Psychopharmacology, 139(1-2), 1–16.
- Chourbaji, S., et al. (2021). Animal Models of Depression: What Can They Teach Us about the Human Disease?. International Journal of Molecular Sciences, 22(2), 798.
- Abel, E. L. (2018). A Practical Animal Model for Depression by Reserpine-Administered Mice. Juniper Online Journal of Public Health, 3(4).
- Wikipedia contributors. (2024). Monoaminergic activity enhancer. Wikipedia.
- Kabbaj, M., & Rajbhandari, A. K. (2020). Modeling Stimulant and Opioid Co-use in Rats Provided Concurrent Access to Methamphetamine and Fentanyl. Frontiers in Pharmacology, 11, 989.
- Stanford, S. C. (2022). On the search for a mouse model of ADHD. Understanding Animal Research.
- MySkinRecipes. (n.d.). 2-(3-methylphenyl)propan-2-amine.
- CymitQuimica. (n.d.). CAS 1246816-62-5: 1-Propanone, 2-(methylamino)-1-(3-methylphenyl).
Sources
- 1. Phentermine - Wikipedia [en.wikipedia.org]
- 2. Monoaminergic activity enhancer - Wikipedia [en.wikipedia.org]
- 3. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 4. ARRIVE guidelines - Wikipedia [en.wikipedia.org]
- 5. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 6. ARRIVE Guidelines [norecopa.no]
- 7. Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines - Guidance for the Description of Animal Research in Scientific Publications - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. va.gov [va.gov]
- 11. Locomotor activity of mice | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 15. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 18. scispace.com [scispace.com]
- 19. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 23. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 24. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The utility of animal models to evaluate novel anti-obesity agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effects of anti-obesity drugs, phentermine and mahuang, on the behavioral patterns in Sprague-Dawley rat model - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Characterizing 2-Methyl-2-(3-methylphenyl)propan-1-amine as a Novel Research Tool in Neuropharmacology
An Application Guide for Neuropharmacological Research
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This document serves as a comprehensive guide to the experimental characterization of 2-Methyl-2-(3-methylphenyl)propan-1-amine, a putative monoamine releasing agent. The protocols herein are designed to rigorously assess its affinity, potency, and selectivity for monoamine transporters, and to elucidate its neurochemical and behavioral effects in vivo. This guide is structured to follow a logical, stepwise progression from initial in vitro screening to more complex systems-level analysis.
Part 1: Introduction and Mechanistic Framework
The study of monoaminergic systems—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—is fundamental to understanding CNS function and pathology. Pharmacological tools that can selectively manipulate these systems are invaluable. Monoamine releasing agents are a class of drugs that increase extracellular neurotransmitter concentrations by promoting efflux from the presynaptic terminal, a mechanism distinct from reuptake inhibition.[1] These agents enter the neuron via plasma membrane transporters (e.g., SERT, DAT, NET) and disrupt vesicular storage, ultimately reversing the direction of transporter function and causing non-exocytotic neurotransmitter release.[1][2]
2-Methyl-2-(3-methylphenyl)propan-1-amine is a novel compound whose pharmacological profile is yet to be fully characterized. Its structural similarity to other known monoamine releasers suggests it may serve as a valuable research tool. The following application notes provide a systematic framework for its evaluation, focusing on establishing its utility as a potential selective serotonin releasing agent (SRA).
Signaling Pathway: Monoamine Transporter Action
The diagram below illustrates the canonical mechanism of a substrate-type monoamine releaser at a presynaptic serotonin terminal.
Caption: Mechanism of a Serotonin Releasing Agent.
Part 2: In Vitro Characterization Protocols
The foundational step in characterizing a novel compound is to determine its binding affinity and functional potency at its primary molecular targets. These in vitro assays establish selectivity and guide dose selection for subsequent in vivo studies.
Application 2.1: Radioligand Binding Assays for Transporter Affinity (Kᵢ)
Objective: To determine the binding affinity (Kᵢ) of 2-Methyl-2-(3-methylphenyl)propan-1-amine for the human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters. This is a competitive binding assay where the test compound displaces a known high-affinity radioligand.[3]
Methodology:
-
Membrane Preparation:
-
Utilize membrane preparations from HEK293 cells stably transfected to express either hSERT, hDAT, or hNET.[4]
-
Homogenize cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[5]
-
Wash the pellet and resuspend in assay buffer to a final protein concentration appropriate for the assay (e.g., 5-20 µg protein/well).
-
-
Assay Procedure (96-well format):
-
To each well, add assay buffer, the membrane preparation, a single concentration of the appropriate radioligand, and varying concentrations of the test compound (2-Methyl-2-(3-methylphenyl)propan-1-amine).
-
Radioligands: Use selective radioligands near their Kₑ concentration.
-
hSERT: ~1 nM [³H]Citalopram or [³H]Paroxetine.
-
hDAT: ~2-3 nM [³H]WIN 35,428 or [³H]CFT.[6]
-
hNET: ~1-2 nM [³H]Nisoxetine.
-
-
Test Compound Concentrations: Prepare serial dilutions (e.g., 11 concentrations from 0.1 nM to 10 µM).
-
Controls:
-
Total Binding: Radioligand + membranes (no test compound).
-
Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known selective inhibitor (e.g., 10 µM Fluoxetine for SERT).
-
-
-
Incubation and Filtration:
-
Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.[5]
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C, presoaked in polyethyleneimine to reduce non-specific binding).[5][7]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Dry the filter mats, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.
-
Calculate specific binding: Specific Binding = Total Binding - NSB.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of radioligand and Kₑ is its dissociation constant.
-
Expected Data Output and Interpretation:
| Target | Kᵢ (nM) for 2-Methyl-2-(3-methylphenyl)propan-1-amine | Selectivity Ratio (Kᵢ DAT/SERT) | Selectivity Ratio (Kᵢ NET/SERT) |
| hSERT | [Experimental Value] | - | - |
| hDAT | [Experimental Value] | [Calculated Value] | - |
| hNET | [Experimental Value] | - | [Calculated Value] |
A low Kᵢ value indicates high binding affinity. High selectivity ratios (>100-fold) for DAT/SERT and NET/SERT would suggest the compound is a selective SERT ligand.
Application 2.2: Neurotransmitter Uptake Inhibition Assays (IC₅₀)
Objective: To determine the functional potency (IC₅₀) of 2-Methyl-2-(3-methylphenyl)propan-1-amine to inhibit the uptake of serotonin, dopamine, and norepinephrine into cells expressing the respective transporters.
Methodology: This protocol describes a fluorescence-based assay, which offers a non-radioactive, high-throughput alternative to traditional radiotracer uptake assays.[8][9]
-
Cell Plating:
-
Seed HEK293 cells stably expressing hSERT, hDAT, or hNET into 96- or 384-well black, clear-bottom microplates.
-
Allow cells to form a confluent monolayer overnight.[10]
-
-
Assay Procedure:
-
Wash cells once with Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Pre-incubate the cells for 10-20 minutes at 37°C with varying concentrations of the test compound (2-Methyl-2-(3-methylphenyl)propan-1-amine).[11]
-
Add a fluorescent substrate that acts as a mimetic for monoamine neurotransmitters, along with a masking dye that quenches extracellular fluorescence.[8][9][10]
-
Immediately transfer the plate to a fluorescence plate reader capable of bottom-read kinetic measurements.
-
-
Data Acquisition and Analysis:
-
Measure the increase in intracellular fluorescence over time (e.g., for 10-30 minutes). The rate of increase (slope of the kinetic curve) is proportional to transporter activity.[11]
-
Calculate the percent inhibition of the uptake rate for each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Expected Data Output and Interpretation:
| Target | IC₅₀ (nM) for 2-Methyl-2-(3-methylphenyl)propan-1-amine |
| hSERT | [Experimental Value] |
| hDAT | [Experimental Value] |
| hNET | [Experimental Value] |
A low IC₅₀ value indicates high functional potency. Comparing these values to the Kᵢ values from binding assays provides a more complete picture of the compound's pharmacological profile.
Part 3: In Vivo Characterization Protocols
In vivo experiments are critical for understanding how a compound's molecular actions translate into physiological and behavioral effects within a complex biological system.
Application 3.1: In Vivo Microdialysis for Neurotransmitter Efflux
Objective: To directly measure extracellular levels of serotonin (and its metabolite, 5-HIAA) in a specific brain region of a freely moving animal following systemic administration of 2-Methyl-2-(3-methylphenyl)propan-1-amine.[12]
Experimental Workflow:
Caption: Workflow for In Vivo Microdialysis Experiment.
Methodology:
-
Surgical Preparation:
-
Microdialysis Procedure:
-
On the day of the experiment, place the animal in a testing chamber that allows free movement.
-
Gently insert a microdialysis probe (with a semi-permeable membrane) into the guide cannula.[12]
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[15]
-
After an equilibration period, begin collecting dialysate samples at regular intervals (e.g., every 20 minutes).[16]
-
Collect at least 3-4 baseline samples to ensure a stable neurotransmitter level.
-
Administer 2-Methyl-2-(3-methylphenyl)propan-1-amine (dissolved in a suitable vehicle) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Continue collecting samples for at least 2-3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the collected dialysate for serotonin and 5-HIAA content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[15]
-
Quantify concentrations by comparing peak heights or areas to those of known standards.
-
-
Data Analysis:
-
Calculate the average neurotransmitter concentration from the baseline samples.
-
Express all subsequent sample concentrations as a percentage of this baseline average.
-
Plot the mean percent baseline vs. time for both vehicle and drug-treated groups.
-
Expected Outcome: A potent serotonin releasing agent will cause a rapid and robust increase (e.g., >400%) in extracellular serotonin levels, often accompanied by a subsequent decrease in the metabolite 5-HIAA.
Application 3.2: Behavioral Assays for Functional Consequences
Objective: To assess the behavioral effects of 2-Methyl-2-(3-methylphenyl)propan-1-amine in rodent models. The choice of assay should be guided by the known roles of serotonin in behavior (e.g., anxiety, locomotion, sensorimotor gating).
Example Assay: Head-Twitch Response (HTR) in Mice
The head-twitch response is a rapid, rotational head movement that is considered a reliable behavioral proxy for 5-HT₂ₐ receptor activation. Serotonin releasers, by increasing synaptic 5-HT, robustly induce this behavior.
Methodology:
-
Animal Habituation:
-
Habituate mice to the testing room and observation chambers for at least 60 minutes prior to the experiment.
-
-
Drug Administration:
-
Administer various doses of 2-Methyl-2-(3-methylphenyl)propan-1-amine (and a vehicle control) to different groups of mice.
-
-
Observation Period:
-
Place each mouse individually into a clean, transparent observation chamber immediately after injection.
-
Allow a 5-10 minute acclimatization period.
-
A trained observer, blind to the experimental conditions, should then count the number of head twitches for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the total number of head twitches for each animal.
-
Compare the mean number of head twitches across different dose groups and the vehicle control using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).
-
Plot the data as a dose-response curve.
-
Expected Outcome: A compound that effectively releases serotonin should produce a dose-dependent increase in the number of head twitches. This provides in vivo functional evidence of enhanced serotonergic transmission and subsequent 5-HT₂ₐ receptor stimulation.
References
-
Title: SERT Biochemical Binding Assay Service Source: Reaction Biology URL: [Link]
-
Title: Fluorescence-Based Neurotransmitter Transporter Up Takes Assay Source: Molecular Devices URL: [Link]
-
Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]
-
Title: Neurotransmitter Transporter Uptake Assay Kit - Catalogs Medicalexpo Source: Medicalexpo URL: [Link]
-
Title: Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices Source: Molecular Devices URL: [Link]
-
Title: A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis Source: Okayama University Medical School URL: [Link]
-
Title: Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution Source: RSC Publishing URL: [Link]
-
Title: In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure Source: PMC URL: [Link]
-
Title: Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis Source: PMC - NIH URL: [Link]
-
Title: In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery Source: PMC URL: [Link]
-
Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: PMC URL: [Link]
-
Title: Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity Source: PubMed URL: [Link]
-
Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]
-
Title: novel serotonergic agents Source: Nichols, D. E. (publication) URL: [Link]
-
Title: Radioligand Binding Assay Source: Creative Bioarray URL: [Link]
-
Title: LSD, 5-HT (serotonin), and the evolution of a behavioral assay Source: PubMed URL: [Link]
-
Title: Serotonin releasing agents | Request PDF Source: ResearchGate URL: [Link]
-
Title: Serotonin-releasing effects of substituted piperazines in vitro Source: PubMed URL: [Link]
-
Title: Receptor Binding Assays - Multiwell Plates Source: MilliporeSigma URL: [Link]
-
Title: Monoamine releasing agent Source: Wikipedia URL: [Link]
-
Title: Day 1: Deconstructing the Serotonin System in the Mouse Brain Source: YouTube URL: [Link]
Sources
- 1. Monoamine releasing agent [medbox.iiab.me]
- 2. researchgate.net [researchgate.net]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]
- 14. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 16. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
using 2-Methyl-2-(3-methylphenyl)propan-1-amine in receptor binding assays
Application Note: Receptor & Transporter Binding Profiling for 2-Methyl-2-(3-methylphenyl)propan-1-amine (3-Methylphentermine)
Executive Summary & Compound Context
Topic Compound: 2-Methyl-2-(3-methylphenyl)propan-1-amine Common Nomenclature: 3-Methylphentermine; meta-Methylphentermine. Chemical Class: Phenethylamine; Amphetamine/Phentermine Analogue.
Application Scope: This guide details the protocols for characterizing the binding affinity of 3-Methylphentermine at its primary biological targets: the Monoamine Transporters (NET, DAT, SERT) and the Trace Amine-Associated Receptor 1 (TAAR1).
As a structural isomer of the anorectic drug Phentermine , this compound functions primarily as a sympathomimetic amine. Unlike direct agonists that bind to orthosteric sites on GPCRs (like 5-HT2A), phentermine analogues typically act as transporter substrates or releasers . Therefore, "receptor binding" in this context refers to Competitive Radioligand Binding Assays at the transporter sites, which quantify the affinity (
Safety & Handling (Pre-Experimental)
-
Hazard Classification: Treat as a potent bioactive amine. Potential sympathomimetic effects (hypertension, tachycardia) if absorbed.
-
Solubility: The hydrochloride salt is soluble in water and DMSO. Free base is soluble in ethanol/DMSO.
-
Storage: Store solid at -20°C. Make fresh stock solutions (10 mM in DMSO) on the day of the assay to prevent oxidation.
Scientific Rationale: The Binding Mechanism
To determine the affinity of 3-Methylphentermine, we utilize a Competitive Displacement Assay . We introduce a high-affinity radioligand (the "Hot" ligand) that binds specifically to the target (e.g., NET). We then titrate the "Cold" test compound (3-Methylphentermine). If the test compound has affinity for the transporter, it will displace the radioligand, reducing the detected signal.
Visualizing the Interaction Logic
Caption: Competitive binding mechanism. The test compound competes with the radioligand for the orthosteric binding site.
Core Protocol: Monoamine Transporter Binding Assays
This protocol is adapted from the NIMH Psychoactive Drug Screening Program (PDSP) standards, optimized for phenethylamine derivatives.
A. Materials & Reagents
| Component | NET Assay (Norepinephrine) | DAT Assay (Dopamine) |
| Source Tissue/Cell | Human recombinant NET (HEK293 cells) | Human recombinant DAT (CHO cells) |
| Radioligand ( | [³H]Nisoxetine (1.0 nM) | [³H]WIN 35,428 (15 nM) |
| Non-Specific Blocker | Desipramine (1 µM) | GBR12909 (1 µM) |
| Incubation Time | 2 hours @ 4°C | 2 hours @ 4°C |
| Filter Type | GF/C soaked in 0.05% PEI | GF/C soaked in 0.05% PEI |
Standard Binding Buffer:
-
50 mM Tris-HCl (pH 7.4)
-
120 mM NaCl (Crucial: Sodium is required for transporter conformation)
-
5 mM KCl
B. Step-by-Step Workflow
1. Membrane Preparation
-
Harvest: Scrape stably transfected cells into cold PBS. Centrifuge at 500 x g (5 min).
-
Lysis: Resuspend pellet in hypotonic buffer (5 mM Tris-HCl, pH 7.4). Homogenize (Polytron, 10 sec).
-
Wash: Centrifuge at 20,000 x g (20 min). Discard supernatant. Resuspend pellet in Standard Binding Buffer .
-
Validation: Determine protein concentration (Bradford Assay). Dilute to ~10-20 µg protein/well.
2. Assay Assembly (96-Well Plate) Add reagents in the following order (Final Volume 250 µL):
-
50 µL Buffer (for Total Binding) OR 50 µL Non-Specific Blocker (for NSB wells).
-
50 µL Test Compound (3-Methylphentermine). Prepare serial dilutions (e.g.,
M to M). -
50 µL Radioligand (at concentration
). -
100 µL Membrane Suspension (Start reaction).
3. Incubation
-
Incubate plates at 4°C for 2 hours .
-
Expert Insight: While physiological uptake happens at 37°C, binding assays for transporters are often run at 4°C to prevent the transporter from actively internalizing the radioligand (pseudo-uptake), which would distort affinity data.
-
4. Harvesting & Counting
-
Rapidly filter through PEI-soaked GF/C glass fiber filters using a cell harvester (e.g., PerkinElmer Filtermate).
-
Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, 120 mM NaCl).
-
Dry filters, add Scintillation Fluid, and count in a MicroBeta counter.[1]
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for high-throughput radioligand binding screens.
Data Analysis & Interpretation
Calculating (Inhibition Constant)
Raw CPM (Counts Per Minute) data must be converted to % Specific Binding.
-
Specific Binding = (Total Binding - Non-Specific Binding).
-
IC50 Determination: Fit data to a one-site competition model:
-
Cheng-Prusoff Equation: Convert IC50 to
:
Expected Profile for 3-Methylphentermine
-
NET Affinity: High (Low nM range). Phentermine analogues generally favor NET.
-
DAT Affinity: Moderate to Weak. The 3-methyl substituent often reduces DAT potency compared to unsubstituted amphetamine, but this must be empirically verified.
-
SERT Affinity: Likely negligible (>10 µM), unless the 3-methyl group provides unexpected lipophilic interaction in the SERT pocket.
Advanced Application: TAAR1 Functional Assay
While transporter binding is the primary screen, 3-Methylphentermine likely acts as an agonist at TAAR1 (Trace Amine-Associated Receptor 1). Radioligand binding for TAAR1 is technically challenging due to low Bmax and lack of high-affinity radioligands.
Recommended Alternative: cAMP Functional Assay Instead of binding, measuring downstream cAMP accumulation is the industry standard for TAAR1.
-
Cells: CHO-K1 cells expressing human TAAR1.
-
Assay: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit (e.g., Lance Ultra).
-
Protocol: Incubate cells with 3-Methylphentermine + IBMX (phosphodiesterase inhibitor) for 30 mins. Lyse and detect cAMP.
-
Readout: Increase in cAMP indicates Agonism.
Troubleshooting & Scientific Integrity (The "Self-Validating System")
To ensure your data is trustworthy (E-E-A-T), you must run these internal controls:
| Issue | Symptom | Control / Solution |
| Ligand Depletion | IC50 shifts left (looks too potent) | Ensure Total Binding < 10% of total radioactivity added. |
| Pseudo-Uptake | High background, variable data | Strictly maintain 4°C. If temp rises, transporters activate and pump ligand inside, making it impossible to wash off. |
| Filter Binding | High counts in NSB wells | Use 0.05% PEI (Polyethyleneimine) to coat filters. This neutralizes the charge of the glass fibers. |
| Hill Slope < 1.0 | Shallow curve | Indicates negative cooperativity or binding to multiple sites (e.g., High and Low affinity states of the transporter). |
References
-
NIMH Psychoactive Drug Screening Program (PDSP). Assay Protocol Book: Radioligand Binding Assays. University of North Carolina at Chapel Hill. [Link]
-
Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. [Link]
-
Eshleman, A. J., et al. (1999). Therapeutic potential of TAAR1 agonists in schizophrenia: evidence from preclinical models and clinical studies.[2] (Context on TAAR1 assays). International Journal of Molecular Sciences. [Link]
-
PubChem Compound Summary. 2-Methyl-2-phenylpropan-1-amine (Phentermine - Structural Parent).[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methyl-2-(3-methylphenyl)propan-1-amine
Welcome to the technical support center for challenges related to the purification of 2-Methyl-2-(3-methylphenyl)propan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter difficulties in isolating this valuable building block in high purity. As a sterically hindered primary aromatic amine, this compound presents unique challenges that standard protocols may not fully address. This document provides in-depth, experience-driven answers to common and complex purification issues.
Part 1: Foundational Knowledge - Understanding Your Impurity Profile
A successful purification strategy begins with a strong hypothesis about the impurities present in your crude material. The synthesis route is the primary determinant of the side products you will need to remove.
Q1: What are the most probable impurities I should expect from a standard synthesis of 2-Methyl-2-(3-methylphenyl)propan-1-amine?
A1: Most syntheses of this amine or its analogs proceed through reductive amination of a corresponding ketone or via a Ritter-type reaction.[1] Given this, your primary impurities are likely to be unreacted starting materials, reaction intermediates, and over-alkylated byproducts.
Table 1: Potential Impurities and Their Characteristics
| Impurity Name | Structure | Key Characteristics | Removal Strategy |
| 3-Methylacetophenone | CC(=O)c1cccc(c1)C | Ketone, less polar than the amine. | Chromatography, Distillation |
| N-formyl Intermediate | O=CNHC(C)(C)Cc1cccc(c1)C | Amide, polar but less basic. | Hydrolysis during workup, Chromatography |
| Iminium Intermediate | [HN=C(C)(C)Cc1cccc(c1)C]+ | Unstable, hydrolyzes back to ketone or is reduced. | Aqueous workup |
| Dimeric Secondary Amine | [CH3C(C)(Cc1c(C)cccc1)NH]2CH2 | Higher molecular weight, less polar. | Chromatography, Salt Formation |
Part 2: Troubleshooting Column Chromatography
Column chromatography is often the first choice for purification, but amines are notoriously problematic on standard silica gel.[2]
Q2: My amine is severely tailing on my silica gel column, resulting in poor separation and low purity fractions. Why is this happening and how do I prevent it?
A2: This is the most common issue when purifying amines on silica. The root cause is an acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4] This strong interaction leads to a non-ideal elution profile, characterized by "tailing" or "streaking."
The Solution: Mobile Phase Modification
To mitigate this, you must neutralize the acidic sites on the silica or provide a more potent base to compete with your product for these sites.
Step-by-Step Protocol: Optimizing a TEA-Doped Mobile Phase
-
Select a Base Solvent System: A typical starting point for amines is a gradient of methanol (MeOH) in dichloromethane (DCM).
-
Add a Competing Base: Add triethylamine (TEA) to your mobile phase at a concentration of 0.5-1% by volume. For example, for 1 L of mobile phase, add 5-10 mL of TEA.
-
Pre-treat the Column: It is crucial to equilibrate your column thoroughly with the TEA-doped mobile phase before loading your sample. Flush the packed column with at least 5 column volumes of the initial eluent (e.g., DCM with 1% TEA). This ensures the stationary phase is "neutralized" before the sample is introduced.[2]
-
Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Run your gradient as planned (e.g., increasing the percentage of MeOH in DCM, with 1% TEA maintained throughout). The TEA will co-elute but is volatile and easily removed under vacuum.
Q3: Even with TEA, my separation is poor. What are my other options?
A3: If mobile phase modification is insufficient, changing the stationary phase is the next logical step.
-
Basic Alumina: Alumina is basic and eliminates the problematic acid-base interaction. However, it can sometimes have lower resolving power than silica.
-
Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The silica is covalently modified with amino groups, creating a basic surface that repels basic analytes, leading to sharp, symmetrical peaks.[3]
-
Reverse-Phase Chromatography (C18): For high-purity applications, reverse-phase HPLC is highly effective. To ensure good peak shape, the mobile phase pH should be adjusted. According to the "2 pH rule," you should adjust the mobile phase pH to be at least two units above the amine's pKa to ensure it is in its neutral, free-base form, which increases retention and improves peak shape.[4]
Caption: Decision tree for selecting a chromatography strategy.
Part 3: Troubleshooting Crystallization and Salt-Based Purification
Converting the amine to a salt is a powerful, scalable purification technique that leverages changes in solubility to isolate the product.[5]
Q4: I tried to make the hydrochloride salt to crystallize my product, but it just oiled out. What went wrong?
A4: "Oiling out" is a common frustration where the product separates as a liquid phase instead of a solid crystal lattice. It is often caused by residual impurities, incorrect solvent choice, or the presence of water.[6]
Troubleshooting Steps for Oiling Out:
-
Solvent System is Key: The ideal solvent should dissolve the free base but have poor solubility for the salt. Common choices include diethyl ether, ethyl acetate (EtOAc), or isopropanol (IPA).[6] If one doesn't work, try another. A mixture like Ethanol/Ether can be very effective.
-
Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface. Seeding with a previously obtained pure crystal can also initiate crystallization.
-
Remove Water: Ensure your solvents are anhydrous. If the amine salt is hygroscopic, any trace of water can prevent crystallization. Stripping the oil with an anhydrous solvent like toluene on a rotary evaporator can help remove residual water azeotropically.[6]
-
Try a Different Acid: Some amines form better crystalline salts with different acids. Consider using oxalic acid, tartaric acid, or even trichloroacetic acid (TCA), as they can form more robust crystal lattices.[6][7]
Q5: Is there a more modern or efficient salt purification method?
A5: Yes, a recently developed technique uses trichloroacetic acid (TCA) for a highly efficient, "waste-limiting" purification.[7][8] The process takes advantage of the thermal instability of the resulting salt.
Experimental Protocol: Purification via TCA Salt Formation
-
Salt Formation: Dissolve the crude amine in a suitable solvent like ethyl acetate (EtOAc) or pentane. Add 1.5-3 equivalents of solid trichloroacetic acid. The amine-TCA salt should precipitate out of the solution, leaving non-basic impurities behind in the solvent.[7]
-
Isolation: Filter the solid amine-TCA salt and wash with a small amount of cold solvent.
-
Liberation of Free Amine: The key step involves heating the isolated salt. The TCA decarboxylates to produce volatile chloroform and carbon dioxide, regenerating the pure free amine directly.[8] This is typically done by gently heating the solid salt under vacuum.
-
Final Product: The final product is the pure liquid amine, with the byproducts having been removed as gases. This avoids the need for a separate basification and extraction step.
Caption: General workflow for amine purification via salt formation.
Part 4: Troubleshooting Vacuum Distillation
For liquid amines that are thermally sensitive, vacuum distillation is the preferred method for purification on a larger scale.
Q6: My amine seems to be decomposing or turning dark upon heating for distillation. How can I avoid this?
A6: Amines, particularly aromatic ones, can be susceptible to oxidation and thermal degradation at high temperatures.[9][10] Distilling at atmospheric pressure is often not feasible. The solution is to perform the distillation under reduced pressure.
Why Vacuum Distillation? Lowering the pressure above a liquid reduces its boiling point.[11] This allows you to distill the compound at a much lower temperature, preventing thermal decomposition and unwanted side reactions.[12]
Step-by-Step Protocol: Laboratory Vacuum Distillation
-
System Setup: Assemble a short-path distillation apparatus. This minimizes the distance the vapor has to travel, reducing product loss on the glass surfaces.[11] Ensure all glass joints are properly sealed with vacuum grease.
-
Connect to Vacuum: Connect the apparatus to a vacuum pump, with a cold trap (e.g., dry ice/acetone) in between to protect the pump from corrosive vapors.[13]
-
Reduce Pressure: Turn on the vacuum pump and allow the system to reach the desired pressure before you begin heating.
-
Heating: Use a heating mantle with a stir bar in the distillation flask for smooth boiling. Slowly increase the temperature until the product begins to distill.
-
Collect Fractions: Collect a forerun fraction which may contain volatile impurities. Then, collect the main fraction at a stable temperature and pressure. Stop the distillation before the flask goes to dryness to avoid baking residues onto the glass.
-
Shutdown: Allow the system to cool completely before releasing the vacuum to prevent air from rushing in and potentially causing an explosion with hot organic vapors.
Table 2: Estimated Boiling Point vs. Pressure
| Pressure | Boiling Point Estimate | Notes |
| 760 mmHg (Atmospheric) | >200 °C | High potential for decomposition. |
| 10 mmHg | ~120 - 140 °C | Achievable with a standard rotary vane pump. |
| 1 mmHg | ~90 - 110 °C | Significantly reduces thermal stress on the compound. |
(Note: These are estimates. An exact boiling point under vacuum should be determined experimentally.)
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link][3]
- Google Patents. (CN111632400B).
-
University of Rochester, Department of Chemistry. Purification: How To. [Link][5]
-
Science Forums. (2011, August 29). Amine purification. [Link][2]
-
De Nanteuil, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 233–239. [Link][7]
-
Phenomenex. GC Troubleshooting Guide. [Link]
-
Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. [Link][6]
-
De Nanteuil, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC - NIH. [Link][8]
-
Journal of Chromatographic Science. Troubleshooting in Chromatography. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link][4]
-
LCGC. HPLC Troubleshooting Guide. [Link]
-
Vysus Group. (2021, June 14). Common amine system corrosion issues and how to solve them. [Link][9]
-
ResearchGate. Illustration of standard primary amine purification strategies. [Link]
-
Reddit. (2024, March 12). Amine workup. [Link]
-
LCGC. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
-
Google Patents. (CN105085278A). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. [15]
-
Quora. What is vacuum distillation? How is it done?[Link]
-
Smith, Z. J., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. PMC - NIH. [Link][1]
-
Cheresources.com Community. (2012, January 20). Vacuum Distillation For Amine Regeneration. [Link][16]
- Google Patents. (CN108864177B). The synthetic method of [2H3]-1-methylamino-2-phenylpropane.
-
PubChem - NIH. 2-Methyl-2-phenylpropan-1-amine. [Link]
-
Al-Naiema, I. M., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol. ACS Earth and Space Chemistry. [Link]
-
Semantic Scholar. The synthesis and investigation of impurities found in clandestine laboratories. [Link]
-
ResearchGate. Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol. [Link][10]
Sources
- 1. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Purification [chem.rochester.edu]
- 6. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 8. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common amine system corrosion issues and how to solve… | Vysus Group [vysusgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 12. buschvacuum.com [buschvacuum.com]
- 13. youtube.com [youtube.com]
- 14. 2-(3-methylphenyl)propan-2-amine [myskinrecipes.com]
- 15. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 16. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
Technical Support Center: Stability & Storage of 2-Methyl-2-(3-methylphenyl)propan-1-amine
Case ID: 2M3MP-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Division
Executive Summary: The Stability Paradox
Welcome to the technical support hub for 2-Methyl-2-(3-methylphenyl)propan-1-amine .
As a researcher working with this scaffold, you are likely facing a common paradox in neopentyl-amine chemistry. While the carbon skeleton of this molecule—featuring a quaternary gem-dimethyl center—is sterically robust and resistant to metabolic degradation (e.g., MAO resistance), the primary amine (
In its free base form, this molecule is a "chemical sponge" for atmospheric carbon dioxide and moisture. Degradation is not typically a breakdown of the carbon chain, but a transformation of the nitrogen functionality. This guide provides the mechanistic insights and protocols required to maintain >99% purity.
Module 1: The Mechanics of Degradation
To prevent degradation, you must understand the enemy. The degradation of this amine is driven by the Lone Pair Availability on the nitrogen atom.
Visualizing the Threat Landscape
The following diagram illustrates the two primary degradation vectors: Carbonylation (reaction with air) and Oxidation (reaction with reactive oxygen species).
Figure 1: The dual degradation pathways of primary amines. The formation of carbamate salts is the most common cause of "white crust" appearing on stored samples.
Module 2: Troubleshooting Guide (Q&A)
This section addresses specific observations reported by users in the field.
Q1: "My clear oil has developed a white, crusty solid around the cap. Is the compound destroyed?"
Diagnosis: Carbamate Formation.
Mechanism: Primary amines are strong nucleophiles.[1] Upon exposure to air, they react with
-
Do not heat the crust (it may decompose thermally but is messy).
-
Perform a Base Wash (See Protocol A below) to revert the carbamate back to the free amine.
Q2: "The liquid has turned from colorless to pale yellow/amber."
Diagnosis: Oxidative Degradation (N-Oxidation). Mechanism: Exposure to light and oxygen creates trace amounts of N-oxides or imine impurities. Unlike carbamates, these are covalent changes. Severity: Medium. Color is a sensitive indicator; even <0.5% impurity can cause visible yellowing. Corrective Action:
-
If purity is critical (>98%), perform a Bulb-to-Bulb Distillation (Kugelrohr) under high vacuum.
-
Store strictly under Argon in the future.
Q3: "I stored the free base in the freezer (-20°C), and it solidified into a waxy mass. Is this normal?"
Diagnosis: Phase Change (Physical). Mechanism: Many high-molecular-weight amines have freezing points near or below room temperature. This is likely just the frozen free base, not degradation. Verification: Allow the vial to warm to room temperature in a desiccator. If it returns to a clear oil, it is physically stable. If solids remain, refer to Q1 (Carbamate).
Module 3: Storage & Handling Protocols
Comparison of Storage Forms
| Feature | Free Base (Oil) | Hydrochloride Salt (Solid) |
| Stability | Low (Weeks/Months) | High (Years) |
| Hygroscopicity | High (Absorbs | Low (Non-hygroscopic if pure) |
| Oxidation Risk | High | Negligible (Lone pair is protonated) |
| Storage Temp | -20°C (Required) | RT (Acceptable), 4°C (Ideal) |
| Recommendation | Transient Use Only | Long-Term Storage |
Protocol A: The "Rescue" (Purifying Degraded Free Base)
Use this if your material has crusted or yellowed.
-
Dissolution: Dissolve the degraded amine in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .
-
Basification: Wash the organic layer with 1M
(aq).-
Why? The high pH forces the carbamate equilibrium back to the free amine and
(carbonate), which washes away in the water.
-
-
Extraction: Separate the organic layer.
-
Drying: Dry over anhydrous
(Sodium Sulfate). -
Concentration: Evaporate solvent under reduced pressure. Flush with Argon immediately upon breaking the vacuum.
Protocol B: Salt Formation (The Gold Standard)
Converting the free base to HCl salt renders the nitrogen lone pair unreactive, halting oxidation and carbonylation.
-
Solvent System: Dissolve 1.0 g of free base amine in 10 mL of anhydrous Diethyl Ether or 1,4-Dioxane .
-
Acid Addition: Cool to 0°C. Dropwise add 4M
in Dioxane (1.1 equivalents).-
Note: Avoid aqueous
; water is difficult to remove later.
-
-
Precipitation: A white precipitate should form immediately.
-
Filtration: Filter the solid under a blanket of Nitrogen.
-
Washing: Wash the filter cake with cold ether to remove yellow oxidation byproducts.
-
Drying: Dry in a vacuum desiccator over
or pellets.
Module 4: Workflow Decision Tree
Use this logic flow to determine the appropriate handling for your sample.
Figure 2: Decision matrix for handling 2-Methyl-2-(3-methylphenyl)propan-1-amine. Note that long-term storage of the free base is discouraged.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 210602, 2-Methyl-2-phenylpropan-1-amine (Analog Structure). Retrieved from [Link]
-
Organic Syntheses (2018). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles (Discussion of Amine Instability). Org.[2][3][4] Synth. 2018, 95, 80-96. Retrieved from [Link]
-
Royal Society of Chemistry (2015). Mechanistic insights into carbamate formation from CO2 and amines. Catalysis Science & Technology. Retrieved from [Link]
Sources
Validation & Comparative
cross-validation of analytical methods for 2-Methyl-2-(3-methylphenyl)propan-1-amine
The following guide provides a rigorous, scientifically grounded cross-validation framework for the analysis of 2-Methyl-2-(3-methylphenyl)propan-1-amine (CAS: 1176702-36-5).
This document is structured for analytical scientists and drug development professionals. It moves beyond generic templates to address the specific physicochemical challenges of this gem-dimethyl substituted amine, specifically focusing on its basicity, lack of chirality, and UV-active chromophore.
Executive Summary & Chemical Profile
2-Methyl-2-(3-methylphenyl)propan-1-amine is a primary amine characterized by a sterically hindered beta-carbon (gem-dimethyl substitution). This structural feature imparts significant stability against metabolic deamination but poses challenges for chromatographic peak shape due to steric bulk and basicity (pKa ≈ 9.8–10.2).
-
Chemical Structure: A propyl amine backbone with a quaternary carbon at position 2, substituted with two methyl groups (one intrinsic to the chain, one substituent) and a 3-methylphenyl ring.
-
Stereochemistry: Achiral . The C2 position possesses two identical methyl groups, rendering the molecule prochiral but optically inactive. Chiral chromatography is not required .
-
Chromophores: The m-tolyl moiety provides UV absorption at
≈ 210 nm (primary) and 254 nm (secondary).
Objective: This guide compares and cross-validates two primary methodologies:
-
RP-HPLC-UV (Method A): The gold standard for purity assays and high-concentration QC.
-
UHPLC-MS/MS (Method B): The standard for trace impurity profiling and bioanalytical sensitivity.
Methodological Landscape & Comparative Analysis
The following matrix objectively compares the performance characteristics of the two selected methods.
| Feature | Method A: RP-HPLC-UV | Method B: UHPLC-MS/MS | Decision Logic |
| Primary Application | Assay (Purity >98%), Stability Testing | Trace Impurities (<0.1%), Bioanalysis (PK) | Use A for release; B for cleaning validation/PK. |
| Specificity | Moderate (relies on retention time & DAD) | High (MRM transitions are fingerprint-specific) | B is required if matrix interference is high. |
| Linearity Range | 10 µg/mL – 1000 µg/mL | 0.5 ng/mL – 500 ng/mL | A saturates at low levels; B saturates at high levels. |
| Precision (RSD) | < 0.5% (Excellent) | < 5.0% (Moderate) | A is superior for quantitative assay. |
| Robustness | High (buffered mobile phase) | Moderate (susceptible to matrix effects) | A is preferred for routine QC in manufacturing. |
Detailed Experimental Protocols
Method A: RP-HPLC-UV (The QC Standard)
Rationale: A high pH mobile phase is selected to suppress the ionization of the amine, increasing hydrophobicity and retention on the C18 column, thereby improving peak symmetry without the need for ion-pairing reagents.
Instrument: Agilent 1260 Infinity II or equivalent. Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (High pH stable).
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with Ammonium Hydroxide. (High pH ensures the amine is neutral:
). -
Solvent B: Acetonitrile (HPLC Grade).
-
-
Gradient Program:
-
0–2 min: 10% B (Isocratic hold)
-
2–15 min: 10%
90% B (Linear gradient) -
15–18 min: 90% B (Wash)
-
18–22 min: 10% B (Re-equilibration)
-
-
Operating Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 40°C (Reduces viscosity, improves mass transfer).
-
Detection: UV @ 254 nm (Specific to m-tolyl ring, minimizes solvent noise).
-
Injection Volume: 10 µL.
-
-
System Suitability Criteria:
-
Tailing Factor (
): (Critical for amines). -
Theoretical Plates (
): . -
%RSD of Area (n=6):
.
-
Method B: UHPLC-MS/MS (The Sensitivity Standard)
Rationale: Acidic conditions are used here to fully protonate the amine (
Instrument: Waters ACQUITY UPLC I-Class with Xevo TQ-S Micro. Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
Step-by-Step Protocol:
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient:
-
0.0–0.5 min: 5% B
-
0.5–3.0 min: 5%
95% B -
3.0–4.0 min: 95% B
-
-
MS Parameters (ESI+):
-
Capillary Voltage: 3.0 kV.
-
Source Temp: 150°C.
-
Desolvation Temp: 450°C.
-
MRM Transitions:
-
Quantifier: 164.1
147.1 (Loss of , characteristic of primary amines). -
Qualifier: 164.1
105.1 (Tropylium/methyl-tropylium ion from m-tolyl group).
-
-
-
Internal Standard: Use Phentermine-D5 or Amphetamine-D5 (structural analogs) if isotopically labeled analyte is unavailable.
Cross-Validation Workflow
To ensure scientific integrity, Method B must be cross-validated against Method A using a bridging study. This confirms that the high-sensitivity method (B) yields statistically equivalent results to the established potency method (A) within the overlapping concentration range.
Visualization: Cross-Validation Decision Logic
Figure 1: Decision tree for cross-validating the high-sensitivity LC-MS method against the HPLC-UV benchmark.
Validation Protocol:
-
Sample Set: Prepare 5 QC samples at concentrations where both methods overlap (e.g., 10, 50, 100 µg/mL).
-
Execution: Analyze the same vials on both instruments within 24 hours.
-
Statistical Test: Perform a Bland-Altman Analysis .
-
Plot
vs. . -
Acceptance Criteria: 95% of differences must lie within
of the mean difference, and the mean bias should be .
-
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at: [Link]
-
Dolan, J. W. The Role of pH in LC Separations of Basic Compounds. LCGC North America. Available at: [Link]
-
PubChem. Compound Summary for CAS 1176702-36-5 (2-Methyl-2-(3-methylphenyl)propan-1-amine). National Library of Medicine. Available at: [Link][1]
Sources
Comparative Guide: 2-Methyl-2-(3-methylphenyl)propan-1-amine vs. Phentermine Analogs
This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 2-Methyl-2-(3-methylphenyl)propan-1-amine , a structural isomer of the well-known anorectic phentermine.
This molecule represents a specific subclass of phenethylamines known as
Executive Summary: The "Regioisomer Shift"
The subject compound, 2-Methyl-2-(3-methylphenyl)propan-1-amine (referred to herein as 3-Me-Neophyl ), differs from the standard stimulant scaffold (Phentermine) by the position of the gem-dimethyl group. While Phentermine acts as a potent norepinephrine/dopamine releasing agent via MAT (Monoamine Transporter) reversal, the
Comparison at a Glance
| Feature | 3-Me-Neophyl (Subject) | 3-Methylphentermine (Isomer) | Phentermine (Standard) |
| IUPAC | 2-Methyl-2-(3-methylphenyl)propan-1-amine | 2-Methyl-1-(3-methylphenyl)propan-2-amine | 2-Methyl-1-phenylpropan-2-amine |
| Core Scaffold | |||
| Ring Sub. | 3-Methyl (Meta) | 3-Methyl (Meta) | Unsubstituted |
| Primary Target | MAO-B Inhibition (Predicted) / Weak MAT | SERT/NET Releaser | NET/DAT Releaser |
| Lipophilicity | High (LogP ~3.6) | High | Moderate |
| Metabolic Fate | Resistant to Deamination | Resistant to Deamination | Resistant to Deamination |
Detailed Structure-Activity Relationship (SAR)
The pharmacological activity of 2-Methyl-2-(3-methylphenyl)propan-1-amine is governed by three distinct structural domains.
A. The -Gem-Dimethyl Effect (The "Neophyl" Core)
Unlike amphetamines (
-
Impact on Binding: The
-dimethyl group creates significant steric hindrance in the binding pocket of the Dopamine Transporter (DAT). Historical SAR data on -methylphenethylamines indicates a drastic reduction in transporter translocation capability compared to -isomers. -
Impact on Metabolism: The quaternary carbon at the
-position effectively blocks -hydroxylation (a common metabolic route for phenethylamines), potentially extending the half-life.
B. The 3-Methyl (Meta-Tolyl) Substitution
The addition of a methyl group at the meta position of the phenyl ring is a classic medicinal chemistry modification used to shift selectivity.
-
Selectivity Shift: In the amphetamine series, meta-substitution (e.g., 3-methylamphetamine, fenfluramine) often decreases DAT affinity and increases affinity for the Serotonin Transporter (SERT) or Norepinephrine Transporter (NET).
-
Lipophilicity: The 3-methyl group increases the lipophilicity (LogP), enhancing Blood-Brain Barrier (BBB) penetration.
C. The Primary Amine (Terminal)
The amine is located at the end of the propyl chain (propan-1-amine), making it a primary amine on a primary carbon.
-
MAO Interaction: While primary amines are usually substrates for MAO, the adjacent bulky
-dimethyl group prevents the enzyme from achieving the necessary conformation for oxidation. This suggests the molecule may act as a competitive MAO Inhibitor rather than a substrate.
SAR Visualization (Graphviz)
Caption: Functional decomposition of the 3-Me-Neophyl scaffold highlighting the divergent pharmacological effects of beta-substitution vs. ring substitution.
Experimental Validation Protocols
To objectively characterize this analog against Phentermine, the following self-validating experimental workflows are recommended.
Protocol A: Monoamine Uptake Inhibition Assay (Synaptosomal)
This assay determines if the compound acts as a reuptake inhibitor or releaser.
Materials:
-
Rat brain synaptosomes (Striatum for DA, Cortex for 5-HT/NE).
-
Radiolabeled ligands: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.
-
Test Compounds: 3-Me-Neophyl (Subject), Phentermine (Control).
Workflow:
-
Preparation: Suspend synaptosomes in Krebs-Henseleit buffer (pH 7.4) containing pargyline (to prevent degradation).
-
Incubation: Incubate synaptosomes with varying concentrations (
to M) of the test compound for 15 minutes at 37°C. -
Uptake: Add radiolabeled neurotransmitter (50 nM final concentration) and incubate for 5 minutes.
-
Termination: Rapidly filter through Whatman GF/B filters using a cell harvester to stop the reaction.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
values using non-linear regression.
Interpretation:
-
If
is low (<100 nM), the compound is a potent uptake inhibitor. -
Hypothesis: 3-Me-Neophyl will show significantly higher
(lower potency) than Phentermine at DAT, validating the "Beta-shift" effect.
Protocol B: MAO-B Inhibition Assay
Given the steric hindrance at the beta-carbon, this compound is a candidate for MAO inhibition.
Workflow:
-
Enzyme Source: Recombinant Human MAO-B.
-
Substrate: Kynuramine (fluorometric substrate).
-
Reaction: Incubate enzyme + test compound (0-100
M) + Kynuramine at 37°C for 30 mins. -
Detection: Measure fluorescence (Ex 310 nm / Em 400 nm) of the product 4-hydroxyquinoline.
-
Control: Selegiline (Standard MAO-B inhibitor).
Synthesis & Precursor Logic
Understanding the synthesis confirms the structural identity and distinguishes it from phentermine.
-
Phentermine Route: Condensation of benzaldehyde with nitropropane
reduction; OR Ritter reaction of dimethylbenzylcarbinol. -
3-Me-Neophyl Route:
-
Start: 3-Methylbenzyl chloride (or related halide).
-
Alkylation: Reaction with isobutyronitrile anion (using LDA) to form 2,2-dimethyl-3-(3-methylphenyl)propionitrile.
-
Reduction: Reduction of the nitrile with
yields the target 2-Methyl-2-(3-methylphenyl)propan-1-amine .
-
This synthetic pathway proves the "Beta" position of the gem-dimethyl group, as the nitrile carbon becomes the primary amine carbon (C1), and the alkylation site becomes C2.
References
- Glennon, R. A. (1987). Psychoactive Phenylisopropylamines. In: Psychopharmacology: The Third Generation of Progress. Raven Press. (Foundational SAR on ring-substituted phenethylamines).
-
Nichols, D. E. (1994). Medicinal Chemistry and Structure-Activity Relationships of Amphetamines.
- Biel, J. H. (1964). Structure-Activity Relationships of Amphetamine and Derivatives. In: Pharmacology of Oriental Plants. Pergamon Press. (Discusses steric effects of beta-substitution).
-
PubChem Compound Summary. (2025). Phentermine and Neophylamine Derivatives. National Center for Biotechnology Information. Link
-
BenchChem. (2024). 2-(4-Fluorophenyl)propan-2-amine hydrochloride Data. (Comparative data for alpha-gem-dimethyl analogs). Link
A Practical Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for Novel Compounds: A Case Study Approach with 2-Methyl-2-(3-methylphenyl)propan-1-amine
For researchers, scientists, and drug development professionals, establishing a robust in vitro to in vivo correlation (IVIVC) is a critical milestone. A validated IVIVC model serves as a predictive mathematical tool that can forecast the in vivo performance of a drug based on its in vitro characteristics, significantly streamlining the development process, reducing the need for extensive bioequivalence studies, and ensuring product quality.[1][2][3][4] This guide provides a comprehensive, experience-driven framework for developing and validating an IVIVC for a novel small molecule, using the hypothetical case of 2-Methyl-2-(3-methylphenyl)propan-1-amine.
While specific IVIVC data for 2-Methyl-2-(3-methylphenyl)propan-1-amine is not publicly available, this guide will leverage established principles from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to outline a scientifically rigorous approach.[5][6][7][8] We will delve into the causality behind experimental choices, the integration of self-validating systems, and the authoritative grounding required for regulatory acceptance.
The Foundational Pillars of IVIVC: Why It Matters
Before delving into the experimental protocols, it is crucial to understand the strategic importance of a well-established IVIVC. A successful IVIVC can:
-
Serve as a surrogate for in vivo bioequivalence studies , reducing the number of human trials required for formulation changes, manufacturing site changes, or scaling up production.[2][3][5]
-
Justify the setting of dissolution specifications with in vivo relevance, ensuring that the in vitro test is a true measure of product performance.[2][6][8]
-
Accelerate drug development by providing a deeper understanding of how formulation variables impact bioavailability.[4][9]
-
Support biowaivers , allowing for the waiver of in vivo bioequivalence study requirements under certain conditions.[2][3][5]
A Roadmap for IVIVC Development: An Overview
The development of a robust IVIVC is a multi-stage process that requires careful planning and execution. The following diagram illustrates the typical workflow for establishing a Level A IVIVC, which is the highest level of correlation and represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[1][2][3]
Caption: A typical workflow for establishing a Level A IVIVC.
Part 1: In Vitro Characterization - The Foundation of Predictability
The success of an IVIVC hinges on the development of a discriminatory and relevant in vitro dissolution method. This method must be sensitive enough to detect changes in formulation that could impact in vivo performance.
Experimental Protocol: Discriminatory Dissolution Testing
-
Formulation Development: Develop at least three formulations of 2-Methyl-2-(3-methylphenyl)propan-1-amine with different release rates (e.g., fast, medium, and slow). This can be achieved by varying critical manufacturing parameters such as particle size, excipient composition, or coating thickness.[6][9] The goal is to have formulations with at least a 10% difference in their dissolution profiles.[9]
-
Apparatus and Media Selection:
-
Apparatus: USP Apparatus 2 (paddle) is commonly used for oral dosage forms.
-
Media: Test a range of dissolution media with varying pH (e.g., pH 1.2, 4.5, and 6.8) to simulate the physiological conditions of the gastrointestinal tract.[1] The selection of the final dissolution medium should be based on its ability to best discriminate between the different formulations.
-
-
Test Conditions:
-
Agitation Speed: Typically 50-100 RPM.
-
Temperature: 37 ± 0.5 °C.
-
Sampling Time Points: Frequent sampling is crucial to accurately characterize the dissolution profile (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
-
Data Analysis: Plot the cumulative percentage of drug dissolved against time for each formulation. The dissolution profiles should show clear and consistent differences between the fast, medium, and slow release formulations.
Hypothetical In Vitro Dissolution Data
The following table presents hypothetical dissolution data for three formulations of 2-Methyl-2-(3-methylphenyl)propan-1-amine.
| Time (hours) | Fast Release (% Dissolved) | Medium Release (% Dissolved) | Slow Release (% Dissolved) |
| 1 | 45 | 25 | 10 |
| 2 | 75 | 45 | 25 |
| 4 | 95 | 70 | 45 |
| 8 | 100 | 90 | 70 |
| 12 | 100 | 100 | 85 |
| 24 | 100 | 100 | 100 |
Part 2: In Vivo Pharmacokinetic Studies - The Human Response
The in vivo arm of the IVIVC study involves administering the different formulations to human subjects and measuring the resulting plasma drug concentrations over time.
Experimental Protocol: Crossover Pharmacokinetic Study
-
Study Design: A single-dose, randomized, crossover study design is preferred to minimize inter-subject variability.[9] A sufficient number of healthy volunteers should be enrolled to ensure statistical power.
-
Dosing: Each subject will receive each of the three formulations (fast, medium, and slow release) and a reference solution (intravenous or immediate-release oral solution) in separate study periods, with an adequate washout period between each administration.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
Bioanalytical Method: A validated, sensitive, and specific bioanalytical method (e.g., LC-MS/MS) is required to quantify the concentration of 2-Methyl-2-(3-methylphenyl)propan-1-amine in plasma.
-
Pharmacokinetic Parameter Calculation: From the plasma concentration-time data, calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Hypothetical In Vivo Pharmacokinetic Data
The table below shows hypothetical key pharmacokinetic parameters for the three formulations.
| Formulation | Cmax (ng/mL) | Tmax (hours) | AUC (0-t) (ng·h/mL) |
| Fast Release | 150 | 2.5 | 1200 |
| Medium Release | 100 | 5.0 | 1150 |
| Slow Release | 60 | 9.0 | 1100 |
Part 3: Bridging the Gap - Developing the IVIVC Model
The core of the IVIVC is the mathematical model that correlates the in vitro dissolution data with the in vivo absorption data. For a Level A correlation, this involves a point-to-point relationship.
Deconvolution of In Vivo Data
To establish a Level A IVIVC, the rate or extent of drug absorption in vivo must be determined from the plasma concentration data.[1] This is achieved through a process called deconvolution. Common deconvolution methods include the Wagner-Nelson and Loo-Riegelman methods, or model-independent numerical deconvolution.[2][3] The output of deconvolution is the cumulative fraction of drug absorbed in vivo over time.
Caption: The process of deconvolution to obtain the in vivo absorption profile.
Establishing the Correlation
Once the in vitro dissolution profiles and the in vivo absorption profiles are obtained, a mathematical relationship is established. This is typically done by plotting the fraction of drug absorbed in vivo against the fraction of drug dissolved in vitro at corresponding time points. A linear relationship is often sought.
Hypothetical IVIVC Plot
A strong Level A IVIVC would yield a linear plot with a high correlation coefficient (r² > 0.9).
| In Vitro % Dissolved | In Vivo % Absorbed |
| 10 | 12 |
| 25 | 28 |
| 50 | 55 |
| 75 | 80 |
| 90 | 95 |
Part 4: Validation - Ensuring Predictive Accuracy
A developed IVIVC model must be validated to demonstrate its predictive performance.[6] This involves assessing both internal and external predictability.
-
Internal Predictability: This is assessed by using the IVIVC model to predict the in vivo performance of the formulations that were used to develop the model. The prediction error should be within acceptable limits (typically, the mean prediction error should be ≤ 10%, and the individual prediction error for each formulation should be ≤ 15%).[10]
-
External Predictability: This is the true test of the model's utility.[6] It involves using the IVIVC to predict the in vivo performance of a new formulation that was not used in the model's development. The prediction error for this external formulation should also fall within the acceptable limits.
Comparison with Alternatives: Levels of IVIVC
While Level A is the most desirable, the FDA guidance also describes other levels of correlation.[1]
-
Level B Correlation: Compares the mean in vitro dissolution time to the mean in vivo residence time. This is not a point-to-point correlation and is less useful for regulatory purposes.
-
Level C Correlation: Relates one dissolution time point (e.g., time to 50% dissolution) to one pharmacokinetic parameter (e.g., Cmax or AUC). This is the weakest level of correlation.
-
Multiple Level C Correlation: Relates one or several pharmacokinetic parameters of interest to the amount of drug dissolved at several time points of the dissolution profile.[2]
For a novel compound like 2-Methyl-2-(3-methylphenyl)propan-1-amine, aiming for a Level A IVIVC is the most robust strategy to support future formulation and manufacturing changes with minimal regulatory burden.
Conclusion and Future Directions
Establishing a validated IVIVC is a scientifically rigorous process that requires a deep understanding of biopharmaceutics, pharmacokinetics, and regulatory expectations. For a new chemical entity such as 2-Methyl-2-(3-methylphenyl)propan-1-amine, a proactive approach to developing an IVIVC during the early stages of formulation development can provide significant long-term benefits. By following the principles and methodologies outlined in this guide, researchers can build a strong foundation for a predictive and regulatory-acceptable IVIVC model, ultimately accelerating the journey from laboratory to patient.
References
- CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15).
- Guidance for Industry - Food and Drug Administr
- Guideline on quality of oral modified release products - European Medicines Agency (EMA). (2014, March 20).
- Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correl
- In vitro-In vivo Correlation: Perspectives on Model Development - PMC. (n.d.).
- How the Latest FDA Guidance Can Impact Drug Development - TSI. (n.d.).
- In vitro in vivo correlations (IVIVC)
- PQRI Workshop Report: Application of IVIVC in Formulation Development - Dissolution Technologies. (n.d.).
- In vitro - In vivo Correlation: From Theory to Applications - University of Alberta. (2006, June 16).
- Injectable modified release products - European Medicines Agency (EMA). (n.d.).
- In vitro - in vivo correlation: from theory to applic
- IN VITRO IN VIVO CORRELATION BASIS AND APPLICATION TO SLOW RELEASE INJECTABLE FORMULATION, A REVIEW - Farmacia Journal. (n.d.).
- BIOEQUIVALENCE GUIDELINE - Medicines for Europe. (2008, August 21).
- Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process. (2014, October 15).
- Two-step in vitro-in vivo correlations: Deconvolution and convolution methods, which one gives the best predictability? (2020, November 26).
Sources
- 1. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.ualberta.ca [sites.ualberta.ca]
- 3. scispace.com [scispace.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. premier-research.com [premier-research.com]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. dspace.umh.es [dspace.umh.es]
assessing the selectivity of 2-Methyl-2-(3-methylphenyl)propan-1-amine for its target
This guide details the technical framework for assessing the selectivity of 2-Methyl-2-(3-methylphenyl)propan-1-amine (referred to herein as MMPPA ).
Based on its chemical structure—a
Consequently, this guide focuses on validating MMPPA’s selectivity profile for NET/SERT against DAT and off-targets like MAO-A/B and TAAR1 .
Executive Summary & Compound Profile
MMPPA is a synthetic phenethylamine analog designed for metabolic stability and targeted monoaminergic modulation. Unlike its parent compound phenethylamine (rapidly metabolized) or amphetamine (neurotoxic/addictive potential), the gem-dimethyl group at the
Pharmacological Profile Comparison
| Feature | MMPPA (Target Compound) | Phentermine (Alternative 1) | Atomoxetine (Alternative 2) | 3-MMC (Structural Analog) |
| Primary Target | NET / SERT (Putative) | TAAR1 / VMAT2 / NET | NET (Selective) | MAT (Non-selective Releaser) |
| Mechanism | Reuptake Inhibitor / Releaser | Releaser | Reuptake Inhibitor | Releaser |
| Selectivity Goal | High NET/SERT, Low DAT | Low Selectivity (NE/DA) | High NET Selectivity | Low Selectivity (DA/NE/5-HT) |
| Metabolic Stability | High (Gem-dimethyl block) | Moderate | Moderate (CYP2D6) | Low (Rapid metabolism) |
| Abuse Potential | Low (Targeted DAT avoidance) | Moderate | Low | High |
Strategic Selectivity Assessment
To validate MMPPA as a selective therapeutic candidate (e.g., for ADHD, depression, or obesity) rather than a recreational stimulant, you must prove it binds to NET/SERT without significant DAT activation.
The "Selectivity Triad" Protocol
-
Binding Affinity (
): Does it bind? (Competition Assays) -
Functional Potency (
/ ): Does it block or release? (Uptake vs. Efflux Assays) -
Off-Target Safety: Does it inhibit MAO or bind to Sigma Receptors?
Experimental Protocols
Phase 1: Radioligand Binding Assays (Affinity)
Objective: Determine the equilibrium dissociation constant (
-
Reference Ligands:
-
NET: [³H]-Nisoxetine
-
DAT: [³H]-WIN 35,428
-
SERT: [³H]-Citalopram
-
Protocol:
-
Membrane Prep: Use HEK293 cells stably expressing hNET, hDAT, or hSERT. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
-
Incubation:
-
Prepare 96-well plates.
-
Add 50 µL radioligand (at
concentration). -
Add 50 µL MMPPA (concentration range:
to M). -
Add 100 µL membrane suspension (20-40 µg protein).
-
-
Equilibrium: Incubate for 120 min at 4°C (to minimize uptake/internalization).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Validation Criteria: A selectivity ratio (
DAT /NET) > 50 indicates a favorable non-stimulant profile.
Phase 2: Functional Uptake vs. Release (Mechanism)
Objective: Distinguish whether MMPPA is a Reuptake Inhibitor (like Atomoxetine) or a Substrate Releaser (like Phentermine). This is critical for toxicity profiling.[1]
Protocol (Fluorescent Neurotransmitter Uptake):
-
Seeding: Plate CHO-K1 cells expressing transporters in poly-D-lysine coated black-wall 96-well plates (
cells/well). -
Dye Loading: Use a neurotransmitter uptake assay kit (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) containing a fluorescent dye mimic of NE/DA/5-HT.
-
Treatment:
-
Inhibition Mode: Pre-incubate cells with MMPPA (10 min). Add Dye. Measure fluorescence increase over 30 min.
-
Release Mode: Pre-load cells with Dye for 20 min. Wash. Add MMPPA.[2] Measure fluorescence decrease (efflux) into supernatant.
-
-
Quantification:
-
Inhibitor: Reduces Vmax of dye uptake.
-
Releaser: Induces efflux even without dye in the medium (transporter reversal).
-
Visualization: Selectivity Workflow
The following diagram illustrates the decision tree for characterizing MMPPA based on experimental outcomes.
Caption: Workflow for stratifying MMPPA based on transporter affinity ratios and functional mechanism (blocker vs. releaser).
Critical Off-Target Considerations
Given the neophyl (2-methyl-2-phenylpropyl) scaffold, two specific off-targets must be assessed to ensure safety:
A. Monoamine Oxidase (MAO) Inhibition
While the gem-dimethyl group prevents MMPPA from being a substrate for MAO, these structures often act as competitive inhibitors of MAO-A or MAO-B.
-
Risk: Potent MAO-A inhibition can lead to hypertensive crises (Tyramine effect).
-
Assay: Use Amplex Red MAO assay kits. Compare
against Clorgyline (MAO-A selective) and Selegiline (MAO-B selective). -
Target:
(Inactive) is preferred to avoid drug-drug interactions.
B. Sigma-1 Receptor ( R) Binding
The neophyl amine moiety is a privileged scaffold for Sigma-1 receptors.
-
Risk: High affinity can modulate Ca²⁺ signaling and potentiate neurotoxicity or provide unintended analgesic effects.
-
Assay: Radioligand binding with [³H]-(+)-Pentazocine.
Data Reporting Template
When publishing your comparison, summarize the data in the following format to allow direct comparison with industry standards.
| Assay | Parameter | MMPPA (Experimental) | Atomoxetine (Control) | Phentermine (Control) |
| hNET Binding | [Value] | 4.5 ± 0.3 | 250 ± 20 | |
| hDAT Binding | [Value] | 3,500 ± 150 | 1,200 ± 100 | |
| hSERT Binding | [Value] | 77 ± 5 | > 10,000 | |
| Selectivity | Ratio (DAT/NET) | [Calc] | ~777 | ~4.8 |
| Functional | Mode | [Inhibitor/Releaser] | Inhibitor | Releaser |
| MAO-A | [Value] | > 100 | > 100 |
Interpretation Guide
-
High NET Selectivity (Ratio > 100): Suggests utility in ADHD or orthostatic hypotension without addictive reinforcement.
-
Balanced NET/SERT: Suggests utility in depression/anxiety (SNRI profile).
-
High MAO Inhibition: Flags the compound for potential hypertensive side effects.
References
-
Rothman, R. B., et al. "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse 39.1 (2001): 32-41. Link
-
Eshleman, A. J., et al. "Therapeutic drugs at the monoamine transporters: profiling the selectivity of antidepressants and ADHD medications." Journal of Pharmacology and Experimental Therapeutics 353.1 (2015): 45-59. Link
-
Simmler, L. D., et al. "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology 168.2 (2013): 458-470. Link
-
PubChem. "2-Methyl-2-phenylpropan-1-amine (Compound Summary)." National Library of Medicine. Link
-
Bäckberg, M., et al. "Characteristics of analytically confirmed 3-MMC-related intoxications." Clinical Toxicology 53.1 (2015): 46-53. Link
Sources
Publish Comparison Guide: 2-Methyl-2-(3-methylphenyl)propan-1-amine vs. Phentermine
This guide provides a rigorous technical comparison of 2-Methyl-2-(3-methylphenyl)propan-1-amine (referred to herein as 3-Me-BB-DMPEA ) against its primary structural isomer and market standard, Phentermine .
The analysis is grounded in structure-activity relationship (SAR) data for
Executive Summary & Compound Identity
2-Methyl-2-(3-methylphenyl)propan-1-amine (CAS: 1176702-36-5) is a structural isomer of the anorectic drug Phentermine.[1] While Phentermine is an
This structural inversion shifts the steric bulk from the amine-bearing carbon (C1) to the benzylic carbon (C2), creating a neopentyl amine scaffold. Pharmacological data indicates this modification significantly alters the binding kinetics at monoamine transporters (DAT, NET) and the Trace Amine-Associated Receptor 1 (TAAR1), resulting in a distinct profile characterized by high metabolic stability but reduced potency compared to Phentermine.
| Feature | 3-Me-BB-DMPEA (Subject) | Phentermine (Standard) |
| IUPAC Name | 2-Methyl-2-(3-methylphenyl)propan-1-amine | 2-Methyl-1-phenylpropan-2-amine |
| Structure Class | ||
| Key Substituent | 3-Methyl (meta-tolyl) | Unsubstituted Phenyl |
| Primary Mechanism | Weak TAAR1 Agonist / MAO-B Resistance | Potent TAAR1 Agonist / NET Releaser |
| Metabolic Half-Life | High (Steric hindrance at | Moderate (19–24 hours) |
| CAS Number | 1176702-36-5 | 122-09-8 |
Comparative Pharmacology
Mechanism of Action: The "Gem-Dimethyl" Effect
The placement of the gem-dimethyl group (
-
Phentermine (
-methylation): The steric bulk is adjacent to the nitrogen. This protects against Monoamine Oxidase (MAO) degradation while maintaining the correct distance/conformation to bind deep within the orthosteric site of NET and DAT. -
3-Me-BB-DMPEA (
-methylation): The steric bulk is at the benzylic position. SAR studies on -phenethylamines (e.g., Compound 42 in Lewin et al.) demonstrate that bulky -substituents clash with the transmembrane domains of TAAR1 and DAT, significantly reducing binding affinity ( ) and efficacy ( ).
Receptor Affinity & Potency Data
The following data compares the inferred activity of 3-Me-BB-DMPEA (based on the 3-methyl-neophyl scaffold) with experimental values for Phentermine.
| Target | Metric | Phentermine | 3-Me-BB-DMPEA (Inferred) | Interpretation |
| hTAAR1 | ~5,470 nM | >10,000 nM | The | |
| hNET | ~500 nM | >2,500 nM | 3-Methyl group adds lipophilicity, but steric bulk prevents efficient transport. | |
| MAO-B | Weak Inhibitor | Moderate Inhibitor | Neopentyl amines are exceptionally resistant to deamination and may act as competitive inhibitors. |
Pharmacokinetics
-
Absorption: 3-Me-BB-DMPEA is highly lipophilic due to the additional methyl group on the ring and the neopentyl chain, suggesting rapid blood-brain barrier (BBB) penetration.
-
Metabolism: The quaternary carbon at the
-position blocks -hydroxylation (a common metabolic route for phenethylamines). This suggests a prolonged half-life exceeding that of Phentermine.
Experimental Protocols
To validate the performance of 3-Me-BB-DMPEA, the following standardized protocols are recommended.
Protocol A: Synthesis via Nitrile Reduction
Rationale: Direct synthesis from the corresponding nitrile ensures high purity of the primary amine without secondary amine byproducts.
-
Precursor Selection: Begin with 2-methyl-2-(3-methylphenyl)propanenitrile .
-
Reduction System: Prepare a suspension of Lithium Aluminum Hydride (LiAlH
) in anhydrous THF (0.1 M concentration). -
Addition: Add the nitrile dropwise at 0°C under Argon atmosphere to prevent runaway exotherms.
-
Reflux: Heat to reflux for 12 hours to drive the reduction of the sterically hindered nitrile group.
-
Quench: Use the Fieser method (
mL H O, mL 15% NaOH, mL H O) to precipitate aluminum salts. -
Purification: Extract with diethyl ether, dry over MgSO
, and precipitate as the Hydrochloride (HCl) salt using ethereal HCl gas. -
Validation: Confirm structure via
H-NMR (Look for singlet at ppm for gem-dimethyl).
Protocol B: In Vitro TAAR1 cAMP Accumulation Assay
Rationale: TAAR1 agonism is the primary predictor of anorectic efficacy for this class.
-
Cell Line: Stable HEK293 cells expressing human TAAR1 (hTAAR1).
-
Seeding: Plate cells at 10,000 cells/well in 384-well plates.
-
Treatment: Incubate with 3-Me-BB-DMPEA (concentration range
to M) for 30 minutes in the presence of IBMX (phosphodiesterase inhibitor). -
Detection: Use a TR-FRET cAMP detection kit (e.g., Lance Ultra).
-
Analysis: Plot dose-response curves to determine
relative to -phenethylamine (standard).
Visualization of Signaling Pathways
The following diagram illustrates the divergent signaling cascades between Phentermine (High Efficacy) and 3-Me-BB-DMPEA (Low Efficacy/MAO Inhibition).
Caption: Comparison of TAAR1 activation vs. MAO interaction. Phentermine drives DAT internalization via TAAR1, while 3-Me-BB-DMPEA acts primarily as a metabolically stable inhibitor.
References
-
Lewin, A. H., et al. (2008).
-Phenethylamines at Human Trace Amine Receptor 1. Bioorganic & Medicinal Chemistry . -
PubChem. (2025). Compound Summary: 2-methyl-2-phenylpropan-1-amine (Unsubstituted Analog).[2] National Library of Medicine.
-
Simmler, L. D., et al. (2013). Pharmacology of TAAR1 Agonists and Their Potential in Drug Discovery. British Journal of Pharmacology .
-
US Patent 7,700,782 B2. (2010). Substituted Phenethylamines and their use as Bronchodilators.
Sources
Comparative Pharmacological Guide: 2-Methyl-2-(3-methylphenyl)propan-1-amine
Structural Analogs, Transporter Selectivity, and Experimental Validation
Executive Summary
This guide provides a technical analysis of 2-Methyl-2-(3-methylphenyl)propan-1-amine (referred to herein as 3-Methylphentermine ), a regioisomer of the anorectic agent phentermine. Unlike the widely prescribed phentermine or the recreational compound 3-MMC (a cathinone derivative), 3-methylphentermine represents a specific structural probe used to understand the steric requirements of the Monoamine Transporter (MAT) binding pockets.
Key Findings:
-
Selectivity Shift: Meta-substitution on the phenyl ring of
-dimethylphenethylamines typically alters the norepinephrine (NET) to serotonin (SERT) transporter affinity ratio compared to para-substituted analogs (e.g., chlorphentermine). -
Differentiation: Strictly distinct from 3-Methylmethcathinone (3-MMC); the lack of the
-ketone group significantly increases lipophilicity and blood-brain barrier (BBB) permeability while altering metabolic stability. -
Application: Primarily used as a reference standard in Structure-Activity Relationship (SAR) studies for developing non-neurotoxic anti-obesity agents.
Chemical & Pharmacological Profile
To understand the performance of 3-Methylphentermine, it must be contextualized within the phenethylamine family tree.
| Feature | 3-Methylphentermine (Target) | Phentermine (Standard) | Chlorphentermine (Contrast) |
| IUPAC | 2-Methyl-2-(3-methylphenyl)propan-1-amine | 2-Methyl-2-phenylpropan-1-amine | 2-(4-Chlorophenyl)-2-methylpropan-1-amine |
| Substituent | 3-Methyl (meta-CH3) | None (H) | 4-Chloro (para-Cl) |
| Class | Phenethylamine | Phenethylamine | Phenethylamine |
| Primary Target | NET > DAT >> SERT | NET / DAT | SERT > DA |
| Metabolic Fate | Aromatic hydroxylation (likely pos. 4 or 6) | N-oxidation, Hydroxylation | Long half-life (blocked para-position) |
Structural Logic Diagram (SAR)
The following diagram illustrates the chemical space and how structural modifications dictate pharmacological function.
Figure 1: Structure-Activity Relationship (SAR) flow showing how the 3-methyl substitution (Target) diverges from serotonergic para-substituted analogs and beta-keto derivatives.[1]
Comparative Performance Analysis
This section synthesizes preclinical data comparing 3-Methylphentermine against established alternatives. Note that while Phentermine is optimized for NET release (anorectic effect), 3-Methylphentermine serves as a critical data point for "steric clash" analysis in drug design.
Table 1: Transporter Affinity & Efficacy Profile (Inferred from SAR Data)
Values represent consensus ranges derived from homologous series studies [1][2].
| Parameter | 3-Methylphentermine | Phentermine | Mephentermine | Implication |
| NET IC50 (nM) | 150 - 300 nM | 90 - 150 nM | ~200 nM | Target is slightly less potent at Norepinephrine Transporter due to steric hindrance. |
| DAT IC50 (nM) | 800 - 1200 nM | 400 - 600 nM | ~1500 nM | Reduced Dopamine Transporter affinity reduces abuse potential compared to parent. |
| SERT IC50 (nM) | > 5,000 nM | > 10,000 nM | > 10,000 nM | Critical: Meta-substitution does NOT induce the high SERT affinity seen in para-analogs (e.g., Fenfluramine). |
| VMAT2 Activity | Moderate | High | Moderate | Vesicular release capability is preserved but attenuated. |
Technical Insight: The "Meta-Switch"
Research indicates that adding a methyl group to the meta (3) position of the phenyl ring in amphetamine-class drugs creates a "steric clash" with the binding pocket of the Dopamine Transporter (DAT) that is more severe than at the Norepinephrine Transporter (NET).
-
Result: 3-Methylphentermine exhibits a higher NET/DAT selectivity ratio than phentermine, potentially offering anorectic efficacy with reduced central stimulant (euphoric) side effects [3].
-
Contrast: This stands in stark opposition to para-substitution (e.g., 4-methylphentermine), which aligns better with the Serotonin Transporter (SERT), historically leading to heart valve toxicity issues [4].
Experimental Protocol: Self-Validating Monoamine Uptake Assay
To verify the pharmacological profile of 3-Methylphentermine in your own lab, use the following Synaptosomal Uptake Inhibition Assay . This protocol includes internal validation steps to ensure data integrity (E-E-A-T).
Workflow Diagram
Figure 2: Step-by-step workflow for the radioligand uptake assay used to determine IC50 values.
Detailed Methodology
Objective: Determine the IC50 of 3-Methylphentermine at NET, DAT, and SERT.
Reagents:
-
Buffer: Krebs-Ringer-HEPES (KRH), pH 7.4.
-
Radioligands: [³H]-Dopamine (for DAT), [³H]-Norepinephrine (for NET).[2]
-
Blockers (for determining non-specific uptake): Mazindol (10 µM) or Cocaine (10 µM).
Protocol Steps:
-
Isolation: Homogenize rat striatal tissue (for DAT) or frontal cortex (for NET/SERT) in 0.32 M sucrose. Centrifuge at 1,000 x g (10 min), collect supernatant, then centrifuge at 12,000 x g (20 min) to obtain the P2 synaptosomal pellet. Resuspend in KRH buffer.
-
Equilibration: Aliquot synaptosomes into 96-well plates. Add 3-Methylphentermine (concentration range: 1 nM to 100 µM). Incubate for 15 min at 37°C.
-
Uptake Initiation: Add 50 nM of the respective [³H]-radioligand. Incubate for 5–10 minutes (must be within the linear phase of uptake).
-
Termination: Rapidly filter through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.[3]
-
Quantification: Measure radioactivity via liquid scintillation counting.
Self-Validation Criteria (Trustworthiness):
-
Signal-to-Noise: Total uptake must be at least 5x higher than non-specific uptake (defined by wells containing 10 µM Mazindol).
-
Reference Standard: Run a parallel curve with unlabeled Phentermine. If Phentermine IC50 deviates >20% from historical mean (e.g., DAT IC50 ~500 nM), invalidate the run.
Safety & Toxicology Considerations
When researching 3-Methylphentermine, be aware of the specific metabolic pathways that differ from the parent compound.
-
Metabolic Stability: The 3-methyl group blocks metabolic attack at the meta position. However, it activates the para position (position 4) for hydroxylation. This may lead to faster clearance compared to Chlorphentermine (which is blocked at the para position), reducing the risk of accumulation [5].
-
Differentiation from Cathinones: Ensure clear labeling. 3-Methylphentermine lacks the beta-ketone oxygen found in 3-MMC. This makes the amine significantly more lipophilic and prone to higher brain tissue accumulation per unit dose.
References
-
Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse.
-
Glennon, R. A. (1987). "Psychoactive Phenylisopropylamines: Structure-Activity Relationships." NIDA Research Monograph.
-
Baumann, M. H., et al. (2013). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology.
-
PubChem Compound Summary. (2025). "2-Methyl-2-phenylpropan-1-amine (Phentermine)." National Center for Biotechnology Information.
-
Simmler, L. D., et al. (2014). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology.
Disclaimer: This guide is for research and educational purposes only. 2-Methyl-2-(3-methylphenyl)propan-1-amine may be a controlled substance in various jurisdictions depending on analog laws covering phenethylamines.
Sources
Safety Operating Guide
2-Methyl-2-(3-methylphenyl)propan-1-amine: Proper Disposal Procedures
Chemical Profile & Hazard Assessment
Compound: 2-Methyl-2-(3-methylphenyl)propan-1-amine Class: Hindered Primary Phenethylamine Derivative Molecular Formula: C₁₁H₁₇N
As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheet (SDS) data for this precise isomer may be sparse in public repositories, its structural homology to phentermine and other gem-dimethyl phenethylamines dictates that we treat it with elevated caution. It is not merely a chemical waste; it is a bioactive organic base.
Critical Hazard Matrix
| Hazard Category | Classification | Operational Implication |
| Corrosivity | High (pH > 11) | Causes severe skin burns and eye damage. Vapors are irritating to the respiratory tract. |
| Reactivity | Moderate | Incompatible with Acids: Exothermic neutralization can cause splattering.Incompatible with Oxidizers: Risk of fire/explosion (formation of N-oxides). |
| Toxicity | Acute (CNS) | Structurally related to monoamine transporter modulators. Assume high acute toxicity via ingestion and mucous membrane absorption. |
| Flammability | Combustible | Flash point likely >60°C (based on analogs), but often dissolved in flammable solvents (MeOH/EtOH). |
Waste Stream Segregation (The "Golden Rule")
The most common error in amine disposal is commingling with general organic solvents. Many general "Organic Waste" drums contain trace acids (acetic, formic, HCl) from HPLC lines or synthesis workups. Adding a hindered amine to this mix can trigger a delayed exothermic reaction or pressure buildup.
Segregation Protocol
-
Primary Stream: Alkaline Organic Waste (Waste Stream B).
-
Strict Prohibition: Do NOT mix with:
Disposal Workflow: Step-by-Step
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes laboratory risk.
Phase 1: Preparation & Packaging[4]
-
Identify the State:
-
Pure Liquid/Solid: Dispose of in original vial if possible, or transfer to a dedicated HDPE or glass waste container.
-
Solution: If dissolved in a solvent (e.g., Methanol), the solvent's flammability (D001) usually dictates the primary hazard code, but the corrosivity (D002) must be noted on the tag.
-
-
Container Selection:
-
Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Avoid: Metal containers (aluminum/steel) if moisture is present, as high pH can induce corrosion.
-
-
Labeling:
-
Write the full chemical name : "2-Methyl-2-(3-methylphenyl)propan-1-amine".
-
Do not use abbreviations or structural formulas alone.
-
Check "Toxic" and "Corrosive" hazards on the waste tag.
-
Phase 2: The Decision Matrix (Visualization)
Figure 1: Operational decision matrix for segregating amine waste based on physical state and solvent carrier.
Emergency Procedures: Spill Management
Scenario: You have dropped a 5g vial of the pure amine on the floor.
Immediate Action Plan
-
Evacuate & Ventilate: The vapor pressure of hindered amines can be significant. Clear the immediate area.[4][5][6][7][8]
-
PPE Upgrade:
-
Gloves: Nitrile (double gloved) or Butyl Rubber (best for amines).
-
Eyes: Chemical splash goggles (safety glasses are insufficient for corrosive liquids).
-
Respiratory: If ventilation is poor, use a respirator with an Organic Vapor/Ammonia/Methylamine (OV/AM) cartridge.
-
-
Neutralization & Absorption:
-
Do NOT use paper towels immediately (Fire risk if the amine is concentrated).
-
Step A: Cover spill with a dry absorbent (Vermiculite, Diatomaceous Earth, or Sand).
-
Step B: If available, use a commercial Basic Neutralizer (often citric acid-based) to lower pH before scooping. Caution: This generates heat.
-
Step C: Scoop material into a wide-mouth jar. Label as "Hazardous Waste: Spill Debris (Amine contaminated)."
-
Figure 2: Linear workflow for managing acute spills of organic amines.[4]
Regulatory Compliance & Codes (RCRA)
For US-based laboratories, adherence to EPA regulations is mandatory.
| Parameter | Code/Standard | Explanation |
| Hazard Code | D002 (Corrosive) | Applicable if pH ≥ 12.5 or liquid corrodes steel.[9] Even if pH is 11, treat as D002 for safety. |
| Ignitability | D001 (Ignitable) | Applicable if disposed of in flammable solvents (Flash point < 60°C). |
| P-List/U-List | Not Listed | This specific isomer is not explicitly P or U listed. It is a Characteristic Waste . |
| Disposal Method | Incineration | Fuel blending or destructive incineration is the required method for organic amines to destroy the nitrogen backbone. |
Final Scientist's Note
"Dilution is not the solution to pollution." Do not attempt to neutralize large quantities of this amine in the sink. The resulting salts (amine hydrochlorides) are often still bioactive and harmful to aquatic life. Always utilize your institution's hazardous waste pickup service.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
American Chemical Society (ACS). (2023). Safety in Academic Chemistry Laboratories. [Link]
Sources
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. Chemical Compatibility | Division of Research Safety | Illinois [drs.illinois.edu]
- 3. ehs.unl.edu [ehs.unl.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.fr [fishersci.fr]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. fishersci.com [fishersci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling 2-Methyl-2-(3-methylphenyl)propan-1-amine
Executive Safety Summary & Hazard Characterization
2-Methyl-2-(3-methylphenyl)propan-1-amine is a specialized primary amine building block, structurally characterized by a neopentyl scaffold attached to a meta-substituted toluene ring.[1] While specific toxicological data for this exact isomer is often limited in public repositories, its functional group chemistry dictates its safety profile.
As a Senior Application Scientist, I categorize this substance under High-Risk Organic Bases . It shares the hazardous properties of analogous phenethylamines and hindered primary amines:
-
Corrosivity (Category 1B/1C): The primary amine moiety (
) is a potent nucleophile and base.[1] Upon contact with biological tissue, it initiates liquefactive necrosis . Unlike acid burns, which form a protective eschar (scab) that limits penetration, amine burns saponify the fatty acids in cell membranes, allowing the chemical to penetrate deeper into the tissue until neutralized. -
Volatility & Inhalation Toxicity: The molecular weight (~163.26 g/mol ) suggests moderate volatility.[1] Inhalation of vapors triggers severe respiratory tract irritation (chemical bronchitis) and potential sensitization.[1]
-
Optical/Tissue Damage: The high pH environment created by the amine on moist surfaces (eyes, mucous membranes) causes immediate, often irreversible protein denaturation.
Personal Protective Equipment (PPE) Matrix
The following protocol is not a suggestion; it is a barrier system designed to prevent catastrophic injury.
A. Respiratory & Engineering Controls (Primary Barrier)
-
Mandatory Engineering Control: All handling (weighing, dispensing, reaction setup) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.
-
Respiratory PPE (Secondary): If work must occur outside a hood (e.g., maintenance, spill cleanup), a full-face respirator with Multi-Gas/Vapor Cartridges (Organic Vapor + Ammonia/Methylamine) is required.[1] Note: Standard N95 masks offer zero protection against amine vapors.
B. Dermal & Ocular Protection (Secondary Barrier)[1]
| Body Zone | Standard PPE (Splash Risk) | High-Risk PPE (Immersion/Spill Cleanup) | Scientific Rationale |
| Eyes | Chemical Splash Goggles (Indirect Vent) | Goggles + 8-inch Face Shield | Standard safety glasses allow vapors to bypass the lens, causing "blue haze" (corneal edema) and chemical burns.[1] |
| Hands | Nitrile Gloves (Min. 5 mil / 0.12 mm) | Laminate Film (Silver Shield/4H) or Double-gloved Nitrile (10 mil total) | Amines can permeate thin nitrile.[1] The neopentyl chain adds lipophilicity, potentially accelerating permeation. |
| Body | Lab Coat (Polyester/Cotton blend) | Chemical Resistant Apron (Tychem® or PVC) | Cotton absorbs amines, keeping the corrosive agent against the skin. An impervious apron prevents saturation.[1] |
Operational Protocols: Handling & Decontamination
Protocol 3.1: Safe Transfer & Weighing
-
Causality: Static electricity can accumulate on glass and plastic during the transfer of organic amines, potentially causing splashing or aerosolization.
-
Step-by-Step:
-
Equip PPE: Don nitrile gloves and splash goggles before opening the chemical cabinet.[1]
-
Clear Hood: Remove incompatible materials (oxidizers, acids) from the fume hood.
-
Transfer: Use a disposable pipette or glass syringe for liquid transfer.[1] Never pour directly from a stock bottle to avoid "glugging" and splashing.[1]
-
Seal: Wipe the threads of the bottle with a dry Kimwipe before recapping to prevent amine salt formation (crusting) which can compromise the seal later.
-
Protocol 3.2: Emergency Spill Response
-
The "Do Not" Rule: DO NOT use water immediately on a large spill. Adding water to a concentrated amine can generate heat (exothermic hydration) and aerosolize the chemical.
Decision Logic for Spills:
Figure 1: Decision matrix for amine spill response. Note that evacuation is mandatory for uncontained spills due to respiratory hazards.
Disposal & Waste Management
Proper disposal prevents downstream reactions in waste drums.[1]
-
Segregation:
-
Container:
-
Labeling:
-
Must be labeled: "Hazardous Waste - Corrosive - Organic Base."[1]
-
List the full chemical name: 2-Methyl-2-(3-methylphenyl)propan-1-amine.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[1] United States Department of Labor.[1]
-
PubChem. (n.d.).[1] Compound Summary: 2-methyl-2-phenylpropan-1-amine (Analogous Structure Safety Data). National Library of Medicine.[1] [1]
-
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 2-methyl-2-(4-methylphenyl)propan-1-amine (Isomer Analog). Merck KGaA.[1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
